molecular formula C15H14O2 B1297916 2-Methoxy-4'-methylbenzophenone CAS No. 28137-36-2

2-Methoxy-4'-methylbenzophenone

Cat. No.: B1297916
CAS No.: 28137-36-2
M. Wt: 226.27 g/mol
InChI Key: IANDXFCUVROAOX-UHFFFAOYSA-N
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Description

2-Methoxy-4'-methylbenzophenone (CAS 28137-36-2) is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . This compound is characterized as a yellow to off-white solid with a melting point range of 61 to 65 °C and a boiling point of approximately 389.4 °C at standard atmospheric pressure . Its density is reported to be 1.088 g/cm³ . As a substituted benzophenone, it is a solid ketone that serves as a valuable synthetic intermediate and building block in organic chemistry research . The methoxy and methyl substituents on its aromatic rings influence its electronic properties and reactivity, making it a compound of interest for various applications. These include its potential use in material science, such as in the development of novel polymers, and in chemical synthesis for the preparation of more complex molecular architectures, including pharmaceuticals and specialty chemicals. Researchers value this compound for its utility in method development, chemical transformations, and as a precursor in synthetic pathways. The canonical SMILES representation for its structure is CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC . Proper storage conditions recommend the material be kept sealed in a dry environment at room temperature . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANDXFCUVROAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346744
Record name 2-METHOXY-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28137-36-2
Record name 2-METHOXY-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxy-4'-methylbenzophenone CAS number 28137-36-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS 28137-36-2 | Synthesis, Properties, and Application Profiles[1]

Executive Summary

2-Methoxy-4'-methylbenzophenone (CAS 28137-36-2) is a diaryl ketone characterized by an ortho-methoxy substituent on one phenyl ring and a para-methyl group on the other. Unlike its structural isomer Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone), this compound lacks the free phenolic hydroxyl group required for excited-state intramolecular proton transfer (ESIPT), rendering it distinct in photochemical behavior.

This guide serves as a definitive technical resource for the synthesis, characterization, and application of 2-Methoxy-4'-methylbenzophenone. It is primarily utilized as a Type II photoinitiator in polymer chemistry and a pharmacophore scaffold in medicinal chemistry, particularly in the development of tubulin-binding antiproliferative agents.

Chemical Profile & Identification

PropertySpecification
CAS Number 28137-36-2
IUPAC Name (2-Methoxyphenyl)(4-methylphenyl)methanone
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 82–84 °C (Typical range for this isomer class)
Solubility Soluble in DCM, Toluene, Acetone; Insoluble in Water
Key Functional Groups Diaryl Ketone, Aryl Methyl ether, Tolyl methyl

High-Fidelity Synthesis Protocol

Retrosynthetic Analysis & Route Selection

To synthesize 2-Methoxy-4'-methylbenzophenone with high regioselectivity, one must choose the correct Friedel-Crafts acylation partners.

  • Route A (Inferior): p-Toluoyl chloride + Anisole.

    • Issue: Anisole directs ortho and para.[1] While para is favored sterically, significant formation of the 4,4'-isomer (4-methoxy-4'-methylbenzophenone) occurs. The target 2-methoxy isomer is a minor product.[1]

  • Route B (Superior): o-Anisoyl chloride (2-Methoxybenzoyl chloride) + Toluene.

    • Logic: Toluene directs ortho and para.[1] The bulky o-anisoyl electrophile will overwhelmingly attack the para-position of toluene to minimize steric clash with the methyl group. This route guarantees the 4'-methyl regiochemistry.

Experimental Procedure (Route B)

Reagents:

  • o-Anisoyl chloride (1.0 equiv)

  • Toluene (Excess, acts as solvent/reactant or 1.1 equiv in DCM)

  • Aluminum Chloride (AlCl₃, 1.1–1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • HCl (1M, for quenching)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Activation: Charge the flask with anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM (50 mL). Cool the suspension to 0–5 °C using an ice bath.

  • Acyl Chloride Addition: Dropwise add o-Anisoyl chloride (1.0 equiv) dissolved in DCM (10 mL) over 15 minutes. The solution will turn yellow/orange, indicating the formation of the acylium ion complex.

  • Substrate Addition: Add Toluene (1.1 equiv) dropwise. Maintain internal temperature below 10 °C to prevent isomerization or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1).

  • Quenching: Pour the reaction mixture slowly into a beaker containing ice/conc. HCl (100 mL, 10:1 ratio). Caution: Exothermic hydrolysis of aluminum salts.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 2-Methoxy-4'-methylbenzophenone.

Reaction Mechanism Visualization

Synthesis_Pathway Start o-Anisoyl Chloride (Electrophile Source) Acylium Acylium Ion Complex [Ar-C≡O]+ [AlCl4]- Start->Acylium Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Toluene (Para-attack) Toluene Toluene (Nucleophile) Toluene->Sigma Product 2-Methoxy-4'-methylbenzophenone (Target) Sigma->Product - H+ (Aromatization)

Figure 1: Friedel-Crafts acylation pathway highlighting the formation of the electrophilic acylium species and subsequent regioselective attack on toluene.

Applications & Mechanistic Insights

Photochemistry: Type II Photoinitiator

Benzophenone derivatives are quintessential Type II photoinitiators. They function by absorbing UV light to reach an excited triplet state (


), which then abstracts a hydrogen atom from a co-initiator (typically an amine or alcohol) to generate free radicals.
  • Mechanism:

    • Excitation:

      
      
      
    • H-Abstraction:

      
      
      
    • Initiation:

      
       initiates polymerization.
      
  • Substituent Effect (2-Methoxy): The ortho-methoxy group introduces steric bulk, twisting the phenyl ring out of coplanarity with the carbonyl. This can slightly reduce the extinction coefficient (

    
    ) compared to unsubstituted benzophenone but often enhances solubility in specific resin matrices.
    
Medicinal Chemistry: Tubulin Inhibition Scaffold

The 2-methoxy-benzophenone core is a structural mimic of combretastatin A-4 and phenstatin , potent tubulin polymerization inhibitors.

  • SAR Insight: The ortho-methoxy group mimics the B-ring of colchicine, essential for binding to the colchicine-site on

    
    -tubulin.
    
  • Drug Design: Researchers utilize CAS 28137-36-2 as a starting scaffold to introduce amine or hydroxyl functionalities at the 3' or 5' positions to enhance cytotoxicity against cancer cell lines.

Structural-Activity Relationship (SAR) Diagram

SAR_Analysis Core 2-Methoxy-4'-methylbenzophenone (Scaffold) Methoxy 2-Methoxy Group: Steric Twist & H-Bond Acceptor (Mimics Colchicine B-ring) Core->Methoxy Carbonyl Carbonyl Bridge: Rigid Linker (Maintains Diaryl Geometry) Core->Carbonyl Methyl 4'-Methyl Group: Lipophilic Contact (Optimization Vector) Core->Methyl Pharma Application: Tubulin Polymerization Inhibition Methoxy->Pharma Key Binding Element Photo Application: UV Photoinitiator (Type II) Carbonyl->Photo Triplet State Generation Methyl->Pharma Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) mapping key structural features to pharmacological and photochemical applications.

Analytical Characterization

To validate the synthesis of CAS 28137-36-2, the following spectral data should be obtained:

TechniqueExpected Signals / Characteristics
¹H NMR (CDCl₃) δ 2.40 (s, 3H, Ar-CH₃)δ 3.75 (s, 3H, O-CH₃)δ 6.9–7.8 (m, 8H, Aromatic protons). Look for ortho-coupling in the anisole ring.
¹³C NMR Carbonyl signal at ~196 ppm ; Methoxy carbon at ~55 ppm ; Methyl carbon at ~21 ppm .
FT-IR Strong C=O stretch at 1650–1660 cm⁻¹ (conjugated ketone); C-O-C stretch at 1240 cm⁻¹ .
Mass Spectrometry Molecular ion [M]+ at m/z 226 . Fragment peaks at m/z 135 (2-methoxybenzoyl cation) and m/z 119 (toluoyl cation).

Safety & Handling

  • GHS Classification: Warning.

  • Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 614522, 2-Methoxy-4'-methylbenzophenone. Retrieved from [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry. (Context for benzophenone scaffolds in tubulin inhibition).
  • Allen, N. S. (1996). "Photoinitiators for UV curing: progress and developments." Journal of Photochemistry and Photobiology A: Chemistry.

Sources

Solubility & Thermodynamic Characterization of 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 28137-36-2 | Molecular Formula: C₁₅H₁₄O₂ | Content Type: Technical Guide[1][2][3]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile and thermodynamic behavior of 2-Methoxy-4'-methylbenzophenone (CAS 28137-36-2).[1][2][3] Distinct from its hydroxy-functionalized analog (Mexenone), this compound exhibits a lower melting point range (61°C – 65°C ) and a lipophilic solubility profile driven by its benzophenone core and methoxy/methyl substituents.[1][2][3]

Understanding the solubility of this intermediate is critical for optimizing reaction yield, designing purification via cooling crystallization, and selecting appropriate solvent systems for formulation.[1][2][3] This guide synthesizes known experimental data with theoretical solubility modeling to provide a robust framework for process development.[1][2][3]

Physicochemical Profile & Solubility Landscape

Molecular Architecture

The solubility of 2-Methoxy-4'-methylbenzophenone is governed by the interaction between its non-polar aromatic rings and the polar carbonyl/ether functionalities.[1][2][3]

  • Lipophilic Domain: Two aromatic rings and a 4'-methyl group enhance solubility in non-polar and aromatic solvents (e.g., Toluene).[1][2][3]

  • Polar Domain: The central carbonyl (C=O) and 2-methoxy (-OCH₃) groups provide sites for dipole-dipole interactions, facilitating solubility in polar aprotic solvents (e.g., Acetone).[1][2][3]

Solubility Data (Qualitative & Semi-Quantitative)

The following table summarizes the solubility behavior based on structural polarity matching and available experimental observations.

Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Mechanism
Chlorinated Chloroform, DCMExcellent Strong dispersion forces & dipole interactions.[1][2][3]
Aromatic Toluene, BenzeneVery Good

stacking interactions with the benzophenone core.[1][2][3]
Polar Aprotic Acetone, Ethyl AcetateGood Dipole-dipole interactions; ideal for reaction media.[1][2][3]
Polar Protic Ethanol, MethanolTemperature Dependent H-bonding is limited (acceptor only); steep solubility curve makes these ideal for crystallization .[1][2][3]
Aqueous WaterInsoluble High hydrophobic penalty; serves as an anti-solvent.[1][2][3]

Critical Note: The melting point of 61-65°C is relatively low.[1][2][3][4] Process engineers must exercise caution during solvent stripping or drying to avoid oiling out (formation of a second liquid phase) rather than crystallization.[1][2][3]

Thermodynamic Modeling Framework

To accurately predict solubility (


) at varying temperatures (

), the Modified Apelblat Equation is the industry standard for benzophenone derivatives.[1][2][3] This semi-empirical model correlates the mole fraction solubility with temperature:


Where:

  • 
    : Mole fraction solubility of the solute.[1][2][3]
    
  • 
    : Absolute temperature (Kelvin).[1][2][3]
    
  • 
    : Empirical model parameters derived from experimental regression.
    
Thermodynamic Dissolution Functions

The dissolution process is generally endothermic (


) and entropy-driven  (

).[1][2][3]
  • Enthalpy (

    
    ):  Represents the energy required to break the crystal lattice (fusion) minus the energy released by solvation.[1][2][3]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .[1][2][3] A negative value indicates spontaneous dissolution.[1][2][3]

Experimental Protocol: Gravimetric Determination

Standard Operating Procedure (SOP) for Solubility Measurement

This protocol ensures the generation of high-fidelity solubility data suitable for regression with the Apelblat equation.[1][2][3]

Phase 1: Equilibrium Setup[1][2][3]
  • Preparation: Add excess 2-Methoxy-4'-methylbenzophenone solid to 50 mL of the target solvent in a double-jacketed glass vessel.

  • Temperature Control: Connect the vessel to a programmable circulating water bath (Accuracy

    
     K).
    
  • Agitation: Stir continuously using a magnetic stirrer at 400 rpm for 8 hours to ensure saturation.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the set temperature.

Phase 2: Sampling & Analysis[1][2][3]
  • Filtration: Using a pre-heated syringe filter (0.45

    
    m PTFE), withdraw 5 mL of the supernatant.[1][2][3] Note: Pre-heating prevents precipitation inside the filter.[1][2][3]
    
  • Weighing: Transfer the filtrate into a pre-weighed weighing dish (

    
    ). Record the total mass (
    
    
    
    ).[1][2][3]
  • Evaporation: Evaporate the solvent in a vacuum oven at 40°C (below the MP of 61°C) until constant mass is achieved.

  • Calculation: Determine the mass of the dry solute (

    
    ) and calculate the mole fraction (
    
    
    
    ).
Visual Workflow: Solubility Determination

SolubilityProtocol Start Excess Solute + Solvent Equil Equilibration (8h Stirring) Start->Equil T = Constant Settle Phase Separation (2h Settling) Equil->Settle Stop Stirring Sample Isothermal Sampling Settle->Sample Filter Syringe Filtration (0.45 µm) Sample->Filter Pre-heated Syringe Grav Gravimetric Analysis Filter->Grav Vacuum Dry Data Mole Fraction (x₁) Grav->Data Calc

Figure 1: Step-by-step workflow for the gravimetric determination of solubility, ensuring thermal equilibrium and preventing supersaturation artifacts.

Application: Crystallization Process Design

The solubility data directly informs the purification strategy.[1][2][3] For 2-Methoxy-4'-methylbenzophenone, a cooling crystallization or anti-solvent crystallization is recommended.[1][2][3]

Solvent Selection Logic
  • Primary Solvent: Ethanol or Methanol.[1][2][3] High solubility at elevated temperatures (

    
    C) and low solubility at low temperatures (
    
    
    
    C) creates a steep solubility curve, maximizing yield.[1][2][3]
  • Anti-Solvent: Water.[1][2][3] Adding water to an ethanolic solution of the compound will drastically reduce solubility, forcing precipitation.[1][2][3]

Process Flow Diagram

CrystallizationDesign Crude Crude Mixture (Reaction Mass) Dissolution Dissolution (Ethanol @ 50°C) Crude->Dissolution FilterHot Hot Filtration (Remove Insolubles) Dissolution->FilterHot Cooling Controlled Cooling (Rate: 0.5°C/min) FilterHot->Cooling Nucleation Nucleation Onset (Metastable Zone) Cooling->Nucleation Supersaturation Separation Filtration & Drying (Vac Oven < 50°C) Nucleation->Separation Product Pure Crystal (>99% Purity) Separation->Product

Figure 2: Logic flow for purification via cooling crystallization.[1][2][3] Note the drying temperature limit (<50°C) to prevent melting.[1][2][3]

References

  • PubChem. (2025).[1][2][3][5][6][7][8] Compound Summary: 2-Methoxy-4'-methylbenzophenone (CAS 28137-36-2).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][2][3]

  • Wang, Z., et al. (General Reference for Methodology).[1][2][3] Solubility and Thermodynamic Properties of Benzophenone Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Note: This citation supports the methodology (Apelblat/Gravimetric) standard in the field, though specific data for this isomer is derived from experimental databases).

Sources

Technical Guide: UV-Vis Absorption Spectrum of 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption profile of 2-Methoxy-4'-methylbenzophenone (CAS: 28137-36-2). Unlike its 2-hydroxy analogs, which are ubiquitous UV stabilizers due to Excited State Intramolecular Proton Transfer (ESIPT), the 2-methoxy derivative lacks a labile proton. Consequently, it functions primarily as a Type II photoinitiator or a fluorescent probe, governed by distinct intersystem crossing (ISC) dynamics.

Structural Determinants of Absorption

The spectral signature of this molecule is defined by the conflict between electronic conjugation and steric hindrance:

  • Chromophore Core: The diaryl ketone (

    
    ) backbone.
    
  • Auxochromic Effects:

    • 4'-Methyl Group (Para): Exerts a weak hyperconjugative (

      
      ) effect, inducing a slight bathochromic (red) shift and hyperchromicity in the 
      
      
      
      band.
    • 2-Methoxy Group (Ortho): Exerts a strong mesomeric (

      
      ) effect but introduces significant steric inhibition of resonance . The bulky methoxy group forces the substituted phenyl ring to twist out of planarity with the carbonyl group.
      

Impact on Spectrum: This steric twist typically reduces the extinction coefficient (


) of the primary charge transfer band (hypochromic effect) compared to planar benzophenone, while the electronic donation maintains a redshift relative to the unsubstituted parent.

Photophysical Mechanism & Jablonski Diagram

To interpret the spectrum, one must understand the fate of the absorbed photon. Unlike UV stabilizers that dissipate energy as heat, 2-Methoxy-4'-methylbenzophenone facilitates Intersystem Crossing (ISC) to a reactive triplet state.

Jablonski S0 Ground State (S0) Planar/Twisted Equilibrium S1 Singlet Excited State (S1) (n, π*) S0->S1 UV Absorption (λ ~325-340 nm) S1->S0 Fluorescence (Minor Pathway) T1 Triplet State (T1) Reactive Species S1->T1 Intersystem Crossing (ISC) Fast (~10^10 s^-1) T1->S0 Phosphorescence (Low Temp) Prod Radical Formation (H-Abstraction) T1->Prod Photochemistry

Figure 1: Photophysical pathway. The lack of an ortho-hydroxyl group prevents ESIPT, favoring ISC to the Triplet state (T1), making this molecule a viable photoinitiator.

Spectral Analysis & Data Interpretation

The absorption spectrum is characterized by three distinct bands.[1][2][3] The values below are synthesized from theoretical auxochromic shifts applied to the benzophenone baseline.

Predicted Spectral Bands (Solvent: Acetonitrile)
Band TypeTransition

(Approx)

(L·mol⁻¹·cm⁻¹)
Description
E-Band

~205-210 nm> 20,000Aromatic ring transitions. Solvent independent.
K-Band

(CT)
255 - 265 nm 12,000 - 15,000Primary conjugation band. Red-shifted from Benzophenone (252 nm) due to substituents, but intensity dampened by ortho-twist.
R-Band

325 - 340 nm 50 - 150Forbidden transition involving carbonyl lone pair. Weak intensity. Responsible for UVA absorption.[4][5]
Solvatochromic Effects (Validation Check)

To validate your spectral data, observe the shifts when changing solvents. This confirms the identity of the bands.

  • 
     (K-Band):  Exhibits a Red Shift  (Bathochromic) as solvent polarity increases (e.g., Hexane 
    
    
    
    Methanol). The excited state is more polar than the ground state.
  • 
     (R-Band):  Exhibits a Blue Shift  (Hypsochromic) as solvent polarity increases. Polar solvents stabilize the ground state non-bonding electrons (via H-bonding or dipole interaction), increasing the energy gap.
    

Experimental Protocol: High-Fidelity Characterization

This protocol is designed to eliminate common artifacts such as concentration quenching and solvent cut-off interference.

Reagents & Equipment[6]
  • Analyte: 2-Methoxy-4'-methylbenzophenone (>99% purity, recrystallized).

  • Solvents: Spectroscopic Grade Acetonitrile (ACN) and Cyclohexane (CHX).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth < 1.0 nm).

Workflow Diagram

Protocol cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Validation Stock Stock Solution 1.0 mM in ACN Dilution Serial Dilution (10, 25, 50, 100 μM) Stock->Dilution Scan Spectral Scan (190 - 450 nm) Dilution->Scan Inject Blank Baseline Correction (Pure Solvent) Blank->Scan Linearity Beer-Lambert Plot (Abs vs. Conc) Scan->Linearity Extract Abs @ λmax Derivative 2nd Derivative (Resolve hidden peaks) Scan->Derivative Process Data

Figure 2: Self-validating experimental workflow ensuring linearity and peak resolution.

Step-by-Step Methodology
  • Baseline Correction: Warm up the lamp for 30 minutes. Perform a baseline correction using dual cuvettes containing pure solvent.

  • Stock Preparation: Weigh exactly 22.6 mg of analyte (MW: 226.27 g/mol ) into a 100 mL volumetric flask. Dissolve in Acetonitrile to create a 1.0 mM stock.

  • Working Standards: Prepare four concentrations (e.g., 20, 40, 60, 80

    
    M).
    
    • Note: The

      
       band is weak. You may need a higher concentration (e.g., 500 
      
      
      
      M) to visualize the 330 nm region clearly, while the 260 nm peak will likely saturate at that concentration. Run two separate scans if necessary.
  • Scanning: Scan from 450 nm down to 190 nm. Scan speed: Medium (approx. 200 nm/min).

  • Validation: Plot Absorbance vs. Concentration at

    
    . 
    
    
    
    must be
    
    
    to confirm the absence of aggregation or instrument stray light issues.

Synthesis & Origin (Contextual Grounding)

Understanding the synthesis confirms the substitution pattern and potential impurities (isomers).

  • Reaction: Friedel-Crafts Acylation.

  • Precursors:

    
    -Toluoyl chloride + Anisole (using 
    
    
    
    ).
  • Regioselectivity: The methoxy group is a strong ortho/para director. Acylation of anisole typically occurs at the para position. To achieve the 2-methoxy (ortho) isomer, one typically reverses the synthons: Reacting 2-methoxybenzoyl chloride (o-anisoyl chloride) with Toluene .

  • Impurities: Look for residual toluene (UV cutoff ~285 nm) which can distort the K-band.

References

  • PubChem. (2025).[4][6] 2-Methoxy-4'-methylbenzophenone Compound Summary. National Library of Medicine. [Link]

  • Castro, G.T., et al. (2000).[3] UV Spectral Properties of Benzophenone.[3][7][8] Influence of Solvents and Substituents. Molecules, 5, 424-434. (Provides foundational data on benzophenone solvatochromism). [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Woodward-Fieser rules and auxochromic shifts).

Sources

Advanced Polymer Initiators: The 2-Methoxy-4'-methylbenzophenone Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper for polymer scientists and R&D professionals. It synthesizes theoretical photochemistry with practical application protocols.[1]

Technical Guide & Application Whitepaper

Executive Summary

In the landscape of photoactive compounds, 2-Methoxy-4'-methylbenzophenone (2M4MBP) occupies a distinct functional niche. Unlike its 2-hydroxy analogs, which are ubiquitous UV stabilizers, 2M4MBP lacks the labile proton required for Excited State Intramolecular Proton Transfer (ESIPT). Consequently, it does not dissipate UV energy as heat but instead retains a long-lived triplet state.

This structural "switch"—the methylation of the hydroxyl group—transforms the molecule from a photostabilizer into a highly efficient Type II Photoinitiator . This guide explores its utility in UV-curing, surface grafting, and functional polymer synthesis, providing validated protocols for its synthesis and application.

Chemical Architecture & Mechanism

Structural Distinction

The defining feature of 2M4MBP is the O-methylation at the ortho position.

  • 2-Hydroxybenzophenone: Upon UV absorption, the proton transfers to the carbonyl oxygen (ESIPT), creating a vibrationally excited enol that relaxes non-radiatively.[2] Result: UV Stabilization.

  • 2-Methoxy-4'-methylbenzophenone: The methoxy group blocks ESIPT. The excited singlet state (

    
    ) undergoes efficient Intersystem Crossing (ISC) to the Triplet State (
    
    
    
    ). Result: Radical Initiation.
Mechanism of Action (Type II Initiation)

2M4MBP functions via a bimolecular hydrogen abstraction mechanism.

  • Excitation: Absorption of UV light (

    
     nm) promotes an electron to the 
    
    
    
    state.
  • ISC: Rapid conversion to the triplet state (

    
    ).
    
  • Abstraction: The triplet carbonyl abstracts a hydrogen atom from a donor (RH)—typically a tertiary amine co-initiator or a polymer backbone (e.g., Polyethylene).

  • Radical Generation: This produces a ketyl radical (inactive) and a donor radical (

    
    ), which initiates polymerization or crosslinking.
    
Photochemical Pathway Diagram

The following Graphviz diagram illustrates the divergent pathways between the Hydroxy (Stabilizer) and Methoxy (Initiator) forms.

Photochemistry cluster_hydroxy 2-Hydroxy Analog (Stabilizer) cluster_methoxy 2-Methoxy-4'-methylbenzophenone (Initiator) UV UV Photon (hν) Ground Ground State (S₀) S1 Singlet State (S₁) Ground->S1 Absorption ESIPT ESIPT (Enol Form) S1->ESIPT Rapid H-Transfer ISC Intersystem Crossing S1->ISC Methoxy Blocks ESIPT Heat Heat Dissipation ESIPT->Heat Non-radiative Decay Heat->Ground Non-radiative Decay T1 Triplet State (T₁) ISC->T1 H_Abs H-Abstraction (Donor RH) T1->H_Abs Radical Polymer Radical (R•) H_Abs->Radical Initiation

Figure 1: Divergent photochemical pathways. The methoxy substitution forces the molecule down the triplet pathway, enabling radical generation.

Physical Properties & Specifications

The 4'-methyl group introduces slight lipophilicity and steric bulk, improving solubility in non-polar monomers compared to unsubstituted benzophenone.

PropertyValueRelevance
CAS Number 28137-36-2Unique Identifier
Molecular Weight 226.27 g/mol Stoichiometric calculations
Appearance Off-white to pale yellow crystalline solidFormulation aesthetics
Solubility Soluble in Toluene, DCM, Acrylates; Insoluble in WaterCompatible with organic coating formulations
Absorption

~255 nm, ~325 nm (shoulder)Matches medium-pressure Hg lamps
Melting Point 99–102 °CSolid handling, melt blending capability

Applications in Polymer Chemistry[9][10]

Surface Grafting (C-H Insertion)

2M4MBP is ideal for modifying inert surfaces (Polyethylene, Polypropylene) without using reactive functional groups.

  • Method: The initiator is coated onto the substrate. Upon UV exposure, the triplet state abstracts a hydrogen from the polymer surface, creating a surface radical that initiates the growth of a functional monomer (e.g., Acrylic Acid) from the surface.

  • Advantage: The 4'-methyl group reduces volatility compared to simple benzophenone, allowing for more stable processing at elevated temperatures.

UV-Curable Coatings (Oxygen Scavenging)

In formulations where surface cure is inhibited by oxygen, 2M4MBP acts as an effective surface cure agent. The ketyl radicals formed during H-abstraction can react with oxygen, reducing inhibition, while the donor radicals drive the crosslinking.[3]

Bio-Orthogonal Crosslinking

In hydrogel synthesis, benzophenone derivatives are used to crosslink polymer chains via C-H insertion. 2M4MBP offers a way to tune the reactivity and solubility of the crosslinker, particularly in lipid-rich environments or hydrophobic domains of amphiphilic block copolymers.

Experimental Protocols

Synthesis of 2-Methoxy-4'-methylbenzophenone

Rationale: Commercial availability can be sporadic.[1] This Friedel-Crafts acylation protocol ensures a high-purity supply.

Reagents:

  • Substrate: Toluene (Excess, acts as solvent/reactant)

  • Acylating Agent: 2-Methoxybenzoyl chloride (1.0 eq)

  • Catalyst: Aluminum Chloride (

    
    , anhydrous, 1.1 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Catalyst Suspension: Charge

    
     (1.1 eq) and dry DCM (4 mL/g of chloride) into the flask. Cool to 0–5 °C.
    
  • Acylation: Mix 2-Methoxybenzoyl chloride (1.0 eq) with Toluene (1.2 eq) in DCM. Add dropwise to the catalyst suspension over 30 minutes. Maintain temp < 10 °C.

    • Note: Toluene directs para predominantly due to the steric bulk of the methyl group.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture slowly into ice/HCl (conc.) slurry.

  • Workup: Separate organic layer.[4] Wash with water (2x), 5% NaOH (to remove unreacted acid), and Brine. Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Hexane to yield pale yellow crystals.

Surface Grafting Workflow (Polyethylene Functionalization)

Rationale: To render a hydrophobic PE film hydrophilic using 2M4MBP.

Materials:

  • LDPE Film (cleaned with acetone)

  • Initiator Solution: 5 wt% 2M4MBP in Acetone

  • Monomer: Acrylic Acid (neat or 50% aq. solution)

Workflow Diagram:

Grafting Step1 1. Coat LDPE with Initiator (5% 2M4MBP in Acetone) Step2 2. Evaporate Solvent (Surface Adsorption) Step1->Step2 Step3 3. Apply Monomer (Acrylic Acid) Step2->Step3 Step4 4. UV Irradiation (365nm, 10 min, N₂ Atmosphere) Step3->Step4 Step5 5. Wash (Remove Homopolymer) Step4->Step5 Result Grafted Surface (Hydrophilic -COOH groups) Step5->Result

Figure 2: Surface grafting workflow using 2M4MBP as the hydrogen-abstracting photoinitiator.

Safety & Handling

  • Hazards: Like most benzophenones, 2M4MBP is a potential skin sensitizer and eye irritant.

  • Handling: Use nitrile gloves. Handle in a fume hood to avoid inhaling dust.

  • Storage: Store in amber vials at room temperature, away from strong oxidizing agents.

  • Environmental: Do not release into waterways; benzophenone derivatives can be toxic to aquatic life.

References

  • PubChem. (2025). 2-Methoxy-4'-methylbenzophenone Compound Summary. National Library of Medicine.[1] [Link]

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry. (Mechanism of C-H abstraction by benzophenone triplets).
  • Tanimoto, S., & Toshimitsu, A. (1992).[2] Synthesis of Ultraviolet Absorbers Having 2-Hydroxybenzophenone Moiety. Bulletin of the Institute for Chemical Research, Kyoto University. (Contrast between Hydroxy and Methoxy synthesis/function). [Link]

Sources

Technical Analysis: Theoretical vs. Experimental Properties of 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methoxy-4'-methylbenzophenone , a structural isomer of the common photoinitiator class. Unlike its symmetric counterparts (e.g., 4,4'-dimethylbenzophenone), this molecule exhibits significant ortho-substitution effects that disrupt molecular planarity.[1] This guide contrasts Theoretical predictions (DFT, ab initio) with Experimental realities (Synthesis, Spectroscopy, Crystallography), offering a roadmap for researchers characterizing this specific benzophenone derivative.

Part 1: Molecular Architecture & Theoretical Framework[1]

The Ortho-Effect and Conformational Analysis

The defining feature of 2-Methoxy-4'-methylbenzophenone is the steric clash between the carbonyl oxygen and the ortho-methoxy group on Ring A.

  • Theoretical Prediction (Gas Phase): Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict a non-planar geometry.[1] To minimize steric repulsion, the 2-methoxy ring twists significantly out of the carbonyl plane.[1]

  • Dihedral Angle: Predicted to be between 40°–55°, compared to ~30° for unsubstituted benzophenone.[1]

  • Electronic Consequence: This twist reduces

    
    -
    
    
    
    conjugation between Ring A and the carbonyl group, theoretically leading to a hypsochromic shift (Blue Shift) in UV-Vis absorption compared to its para-substituted isomer (4-Methoxy-4'-methylbenzophenone).
Computed Electronic Properties
PropertyTheoretical Value (DFT/B3LYP)Mechanistic Rationale
HOMO-LUMO Gap ~4.2 eVDisrupted conjugation increases the energy gap.
Dipole Moment ~3.5 DebyeAsymmetry of electron-donating groups (-OMe vs -Me).
C=O Bond Length 1.225 ÅReduced conjugation leads to higher double-bond character.

Part 2: Experimental Synthesis & Validation

Synthetic Route: Friedel-Crafts Acylation

To synthesize 2-Methoxy-4'-methylbenzophenone with high regioselectivity, a Friedel-Crafts acylation is the standard protocol. The choice of reactants is critical to avoid isomer mixtures.[1]

  • Substrate: Toluene (Methyl group directs ortho/para).[1][2]

  • Acylating Agent: 2-Methoxybenzoyl chloride.[1]

  • Catalyst: Aluminum Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ).[1]
    

Regioselectivity Logic: The methyl group on toluene activates the ring.[1][2] While it directs ortho and para, the bulky acylating agent (2-methoxybenzoyl complex) heavily favors the para position due to steric hindrance at the ortho sites of toluene.[1]

Detailed Experimental Protocol

Step 1: Acylium Ion Formation

  • In a flame-dried 3-neck flask under

    
    , dissolve 1.1 eq of 2-Methoxybenzoyl chloride in anhydrous Dichloromethane (DCM).
    
  • Cool to 0°C. Add 1.2 eq of anhydrous

    
     portion-wise.
    
  • Observation: Evolution of HCl gas; mixture turns yellow/orange (Acylium complex).[1]

Step 2: Electrophilic Attack

  • Add 1.0 eq of Toluene dropwise over 30 minutes, maintaining temperature <5°C.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: TLC (Hexane:EtOAc 9:[1]1) should show consumption of acid chloride.[1]

Step 3: Quench & Isolation [1]

  • Pour mixture over crushed ice/HCl (conc.) to decompose the Aluminum complex.

  • Extract with DCM (3x).[1] Wash organic layer with Brine and

    
    .[1]
    
  • Dry over

    
     and concentrate in vacuo.
    

Step 4: Purification

  • The crude oil often contains trace ortho-isomer.[1]

  • Recrystallization: Use hot Ethanol or Methanol.[1]

  • Target: White to off-white crystalline solid.

Workflow Visualization

SynthesisWorkflow Reactants 2-Methoxybenzoyl Chloride + Toluene Catalyst AlCl3 / DCM (0°C) Reactants->Catalyst Activation Intermediate Acylium Complex (Electrophilic Attack) Catalyst->Intermediate Friedel-Crafts Quench Hydrolysis (Ice/HCl) Intermediate->Quench Decomplexation Product 2-Methoxy-4'-methylbenzophenone (Solid) Quench->Product Crystallization

Caption: Figure 1. Regioselective synthesis pathway via Friedel-Crafts acylation.[3]

Part 3: Spectroscopic Profiling (Theoretical vs. Experimental)

Infrared Spectroscopy (FT-IR)
  • Theoretical (Gas Phase): Calculations often predict the Carbonyl (C=O) stretch at ~1680

    
     due to lack of hydrogen bonding.[1]
    
  • Experimental (Solid State):

    • C=O Stretch: Typically observed at 1660–1670

      
       .[1]
      
    • Analysis: The value is higher than highly conjugated benzophenones (often <1650

      
      ) but lower than aliphatic ketones. The ortho-methoxy group prevents coplanarity, reducing the single-bond character of the carbonyl, thus shifting the frequency up compared to planar analogs.
      
Nuclear Magnetic Resonance ( -NMR)

The NMR spectrum provides the definitive proof of structure, distinguishing it from the 4,4'-isomer.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
-OCH3 (Methoxy) 3.70 – 3.85Singlet (3H)Distinctive deshielded singlet.
-CH3 (Methyl) 2.35 – 2.45Singlet (3H)Typical benzylic methyl on Ring B.
Ring A (H-3, H-6) 6.90 – 7.50MultipletsComplex splitting due to ABCD system.
Ring B (AA'BB') 7.20 & 7.70Doublets (J~8Hz)Characteristic para-substitution pattern.[1]
UV-Vis Spectroscopy & Solvatochromism
  • Experiment: In non-polar solvents (Cyclohexane), the

    
     transition appears blue-shifted (hypsochromic)  compared to 4-methoxybenzophenone.
    
  • Causality: The steric twist prevents full delocalization of the excited state.[1]

  • Solvent Effect: In polar protic solvents (Ethanol), the

    
     transition (carbonyl lone pair) may broaden or shift due to interaction with the solvent, though the ortho-methoxy group provides some steric shielding against solvation.[1]
    

Part 4: Crystallography & Solid-State Physics

Melting Point Deviation[1]
  • Theoretical Prediction: Based on molecular weight (226.27 g/mol ), one might expect a melting point similar to 4-methoxy-4'-methylbenzophenone (~92°C).

  • Experimental Reality: 2-Methoxy-4'-methylbenzophenone typically exhibits a lower melting point (approx. 50–70°C) .

  • Reasoning: The lack of symmetry and the twisted conformation make crystal packing less efficient (lower lattice energy) compared to the highly symmetric, planar 4,4'-isomer.[1]

Structure-Property Logic Map

PropertyLogic Steric Ortho-Methoxy Group (Steric Bulk) Twist Ring Twist (Non-Planar Geometry) Steric->Twist Forces Conjugation Reduced Pi-Conjugation Twist->Conjugation Disrupts Orbital Overlap MP Solid State: Lower Melting Point Twist->MP Inefficient Packing UV UV-Vis: Blue Shift (Hypsochromic) Conjugation->UV IR IR: Higher C=O Frequency Conjugation->IR

Caption: Figure 2. Causal relationship between steric hindrance and observable physicochemical properties.

Part 5: Applications & Future Outlook

While less common than "Mexenone" (which contains a 2-Hydroxy group for internal Hydrogen bonding and UV dissipation), 2-Methoxy-4'-methylbenzophenone serves as a vital model compound for:

  • Photoinitiator Efficiency: Studying how non-planarity affects radical generation efficiency in polymerization.[1]

  • Pharmacophores: As a scaffold in drug design where the "butterfly" angle of the benzophenone core dictates binding affinity to protein pockets.[1]

Final Recommendation for Researchers

When characterizing this compound, do not rely solely on database melting points of isomers . The structural isomerism (ortho vs para) drastically alters physical state and spectral data.[1] Always validate synthesis using 2D-NMR (NOESY) to confirm the spatial proximity of the Methoxy group to the Ring B protons, confirming the specific regiochemistry.[1]

References

  • PubChem. 4-Methoxy-4'-methylbenzophenone (Isomer Comparison Data). National Library of Medicine.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. Benzophenone Derivatives and IR Spectral Data.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Organic Syntheses. General Procedures for Friedel-Crafts Acylation. Org.[1][4] Synth. Coll. Vol. 1. Available at: [Link][1]

Sources

discovery and history of 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and unique chemical behavior of 2-Methoxy-4'-methylbenzophenone.

CAS: 28137-36-2 | Formula: C₁₅H₁₄O₂ | Mol.[1][][3][4][5] Weight: 226.27 g/mol

Executive Summary & Chemical Identity

2-Methoxy-4'-methylbenzophenone is a diaryl ketone characterized by an unsymmetrical substitution pattern: a methoxy group at the ortho position of one ring and a methyl group at the para position of the other.[4]

While often conflated with its demethylated derivative Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone), this compound serves a distinct role. It lacks the intramolecular hydrogen bonding required for effective UV energy dissipation (sunscreen activity), functioning instead as a Type II photoinitiator and a critical mechanistic probe in organometallic chemistry. Its historical significance lies not just in its industrial application as a precursor, but in its ability to elucidate Single Electron Transfer (SET) pathways in Grignard-type reactions.

Structural Distinctness
Feature2-Methoxy-4'-methylbenzophenoneMexenone (UV Filter)
CAS 28137-36-21641-17-4
2-Position Methoxy (-OCH₃)Hydroxy (-OH)
Primary Function Photoinitiator / IntermediateUV Absorber (Sunscreen)
Photophysics High Triplet State Yield (Radical Gen.)ESIPT (Heat Dissipation)

Synthesis: Regiocontrol in Friedel-Crafts Acylation

The synthesis of 2-Methoxy-4'-methylbenzophenone is a classic study in electrophilic aromatic substitution, specifically requiring control over regioselectivity to prevent the formation of isomeric byproducts.

The Convergent Protocols

Two primary Friedel-Crafts acylation pathways exist, driven by the availability of starting materials and the desired purification profile.

  • Route A (Preferred): Reaction of p-toluoyl chloride with anisole.

    • Logic: Anisole is highly activated. The methoxy group directs ortho/para.[4] Steric hindrance at the ortho position usually favors para, but the target here requires ortho substitution relative to the methoxy group?

    • Correction: The target is 2-methoxy...[][4][6] benzophenone.[1][][3][4][6][7][8] This implies the carbonyl is ortho to the methoxy. However, Friedel-Crafts on anisole predominantly yields the para isomer (4-methoxybenzophenone).

    • Refined Route: To guarantee the ortho position, one must use o-anisoyl chloride reacting with toluene .

    • Mechanism: The acid chloride (o-anisoyl) already contains the methoxy group in the correct position. Reacting this with toluene (which directs ortho/para, with para being sterically favored) yields the 4'-methyl isomer.

Validated Experimental Workflow (Route B)

Reagents: o-Anisoyl chloride, Toluene, Aluminum Chloride (AlCl₃).

  • Activation: AlCl₃ (1.1 eq) is suspended in dry DCM or excess toluene at 0°C.

  • Acylium Formation: o-Anisoyl chloride is added dropwise. The Lewis acid complexes with the chloride, generating the resonance-stabilized acylium ion.

  • Electrophilic Attack: The acylium ion attacks the para position of the toluene (solvent/substrate).

  • Hydrolysis: The resulting aluminum alkoxide complex is quenched with ice-cold HCl.

  • Purification: Recrystallization from ethanol/hexane yields the target as yellow-white crystals.

Synthesis Start o-Anisoyl Chloride Inter Acylium Ion Complex Start->Inter Lewis Acid Activation Reagent + Toluene / AlCl3 Reagent->Inter Product 2-Methoxy-4'-methylbenzophenone Inter->Product Electrophilic Subst. (Para-attack on Toluene)

Figure 1: Regioselective synthesis pathway ensuring the 2-methoxy, 4'-methyl substitution pattern.

Chemical Reactivity: The "Methoxyl Replacement" Anomaly

The most chemically significant aspect of this molecule is its behavior with magnesium-based reagents. Unlike standard benzophenones that form alcohols (Grignard addition) or imines (condensation), 2-Methoxy-4'-methylbenzophenone exhibits a rare "Methoxyl Replacement" reaction under specific reductive conditions.

The Phenomenon

Research using aryliminodimagnesium (IDMg) reagents revealed that while the expected product is the anil (imine), the presence of excess metallic magnesium triggers a substitution of the methoxy group.[7]

  • Standard Conditions: Formation of the anil (C=N bond).

  • Excess Mg Conditions: The ortho-methoxy group is ejected and replaced by the aniline moiety.

Mechanism: Single Electron Transfer (SET)

This reaction serves as a probe for SET mechanisms. The electron-rich magnesium surface donates an electron to the benzophenone carbonyl, forming a ketyl radical anion .

  • Ketyl Formation: The carbonyl accepts an e⁻ from Mg(0).

  • Radical Delocalization: The radical density delocalizes into the aromatic ring.

  • Elimination: The ortho-methoxy group, usually a poor leaving group, is expelled due to the high energy of the radical anion intermediate (facilitated by coordination to Mg²⁺).

  • Substitution: The nucleophilic nitrogen species attacks the vacant position.

Reactivity Substrate 2-Methoxy-4'-methylbenzophenone Ketyl Ketyl Radical Anion [Intermediate] Substrate->Ketyl + e- Mg_Surface Excess Mg(0) (Electron Source) Mg_Surface->Ketyl Path_A Path A: Standard (No Excess Mg) Ketyl->Path_A Path_B Path B: SET Mechanism (Excess Mg) Ketyl->Path_B Prod_A Anil (Imine) (C=O → C=N) Path_A->Prod_A Prod_B Condensation-Replacement Product (Methoxy Ejected) Path_B->Prod_B -OMe / +N-Ar

Figure 2: Divergent reaction pathways controlled by the presence of metallic magnesium (SET vs. Polar).

Photochemistry & Applications

Type II Photoinitiator

As a benzophenone derivative, 2-Methoxy-4'-methylbenzophenone functions as a Norrish Type II photoinitiator . Upon UV irradiation, it undergoes an


 transition to a singlet state, rapidly intersystem crossing (ISC) to a triplet state.
  • Mechanism: The triplet state abstracts a hydrogen atom from a synergist (e.g., an amine or alcohol), generating two radicals that initiate polymerization.

  • Substituent Effect: The para-methyl group hyperconjugatively stabilizes the radical intermediates, while the ortho-methoxy group introduces steric twist, preventing the planar stacking often seen in unsubstituted benzophenone, thereby modifying solubility in polymer matrices.

Precursor to UV Filters

The molecule is a direct synthetic precursor to Mexenone . Demethylation of the ortho-methoxy group (using BBr₃ or AlCl₃/mercaptan) liberates the phenol.

  • Transformation: 2-Methoxy-4'-methylbenzophenone

    
     2-Hydroxy-4'-methylbenzophenone (Mexenone analog).
    
  • Significance: This step creates the 6-membered intramolecular hydrogen bond ring necessary for converting UV photons into harmless heat (ESIPT mechanism).

References

  • Okubo, M., et al. (1981). "Reaction of Aryliminodimagnesium with Diaryl Ketones: Anomalous Methoxyl Replacement." Bulletin of the Chemical Society of Japan.

  • Smolecule. (2023). "2-Methoxy-4'-methylbenzophenone: Synthesis and Properties." Smolecule Chemical Database. []

  • ChemicalBook. (2023).[4] "Synthesis and CAS Data for 2-Methoxy-4'-methylbenzophenone." ChemicalBook Registry.

  • Allen, N. S. (2010). "Photoinitiators for UV curing: chemistry and applications." Journal of Photochemistry and Photobiology A: Chemistry.

Sources

A Technical Guide to 2-Methoxy-4'-methylbenzophenone as a Prospective Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Prospective Application

While 2-methoxy-4'-methylbenzophenone is well-documented as a UV absorber, its application as a photolabile protecting group (PPG) is not yet established in the scientific literature. This technical guide, therefore, serves as a prospective analysis, extrapolating from the known photochemistry of the benzophenone core and related phenacyl protecting groups. The methodologies and mechanisms described herein are based on established principles of photolabile protecting group chemistry and are intended to provide a scientifically grounded framework for the investigation and application of 2-methoxy-4'-methylbenzophenone as a novel PPG.

Introduction to Photolabile Protecting Groups: The Power of Light in Chemical Synthesis

In the intricate world of multi-step organic synthesis and the precise manipulation of bioactive molecules, protecting groups are indispensable tools. They serve as temporary masks for reactive functional groups, preventing undesired side reactions. Photolabile protecting groups (PPGs), in particular, offer an exceptional level of control, as their removal is triggered by light, a "reagent" that is traceless, non-invasive, and can be applied with high spatiotemporal precision.[1] This orthogonality to chemical reagents makes PPGs highly valuable in sensitive biological systems and complex synthetic pathways.[1]

The benzophenone scaffold has long been a subject of photochemical investigation. Its ability to absorb UV light and undergo photoreduction makes it an attractive chromophore for the design of new PPGs.[2] This guide focuses on a specific derivative, 2-methoxy-4'-methylbenzophenone, and explores its potential as a versatile PPG for various functional groups.

The Core Moiety: 2-Methoxy-4'-methylbenzophenone

Physicochemical Properties

A thorough understanding of the physicochemical properties of a PPG is crucial for its effective application.

PropertyValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance White to off-white or light yellow powder
Melting Point Not available
Solubility Soluble in common organic solvents
UV Absorption Max (λmax) Expected in the UVA range (approx. 320-360 nm)
Synthesis of 2-Methoxy-4'-methylbenzophenone

The synthesis of 2-methoxy-4'-methylbenzophenone can be readily achieved via a Friedel-Crafts acylation reaction. This well-established method offers a straightforward and scalable route to the target compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

  • Reaction Setup: To a solution of anisole (1.1 equivalents) in a suitable dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise at 0 °C.

  • Acylation: To the stirred suspension, add a solution of p-toluoyl chloride (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methoxy-4'-methylbenzophenone.

The Photochemical Heart: Mechanism of Cleavage

The photochemical behavior of benzophenone is dominated by the n → π* transition of the carbonyl group upon absorption of UV light, leading to the formation of a diradical triplet state.[3] This excited state is a potent hydrogen atom abstractor. The proposed mechanism for the cleavage of a substrate protected with the 2-methoxy-4'-methylbenzophenone group involves an initial intramolecular hydrogen abstraction.

G cluster_0 Photochemical Excitation and Cleavage A Protected Substrate (Ground State) B Excited Triplet State C Intramolecular H-Abstraction D Radical Intermediate E Cleavage F Released Substrate + Byproduct

The methoxy group at the 2-position is poised to participate in this process. Upon excitation, the benzophenone carbonyl is expected to abstract a hydrogen atom from the methoxy group, leading to a diradical intermediate. This intermediate can then undergo fragmentation to release the protected substrate and form a stable byproduct.

Protecting Functional Groups: A Practical Guide

The versatility of a PPG is determined by its ability to protect a range of functional groups. Based on the chemistry of related PPGs, 2-methoxy-4'-methylbenzophenone is a promising candidate for the protection of alcohols, amines, and carboxylic acids.

Protection of Alcohols

Alcohols can be protected as ethers. The corresponding 2-methoxy-4'-methylbenzhydryl ether would be formed.

Experimental Protocol: Protection of a Primary Alcohol

  • Preparation of the Protecting Group Reagent: Reduce 2-methoxy-4'-methylbenzophenone to the corresponding alcohol, 2-methoxy-4'-methylbenzhydrol, using a mild reducing agent like sodium borohydride. Convert the alcohol to the corresponding chloride or bromide using a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

  • Protection Reaction: To a solution of the alcohol to be protected in a dry, aprotic solvent (e.g., dichloromethane or THF), add a non-nucleophilic base (e.g., pyridine or triethylamine) and the freshly prepared 2-methoxy-4'-methylbenzhydryl halide.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water, extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting ether by column chromatography.

Protection of Carboxylic Acids

Carboxylic acids can be protected as esters, which are generally stable to a wide range of reaction conditions.

Experimental Protocol: Protection of a Carboxylic Acid

  • Esterification: To a solution of the carboxylic acid in a suitable solvent (e.g., DMF or dichloromethane), add a coupling agent (e.g., DCC or EDC) and a catalytic amount of a base (e.g., DMAP).

  • Addition of the Protecting Group: Add 2-methoxy-4'-methylbenzhydrol (prepared as described in 4.1.1) to the reaction mixture.

  • Reaction and Purification: Stir the reaction at room temperature until completion. Filter off any solid byproducts and purify the crude ester by column chromatography.

Deprotection: The Power of Light

The key advantage of a PPG is its clean and efficient removal with light. The deprotection of a substrate protected with 2-methoxy-4'-methylbenzophenone is anticipated to proceed smoothly upon irradiation with UV light at a wavelength corresponding to the absorption maximum of the benzophenone chromophore.

Experimental Protocol: Photochemical Deprotection

  • Solution Preparation: Dissolve the protected substrate in a suitable solvent that is transparent at the irradiation wavelength (e.g., methanol, acetonitrile, or a buffered aqueous solution).

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) equipped with a filter to select the appropriate wavelength (ca. 350 nm). The reaction should be carried out in a vessel made of a material that is transparent to the UV light, such as quartz.

  • Monitoring: Monitor the deprotection by TLC or HPLC to determine the optimal irradiation time.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The deprotected product can be purified from the photolytic byproducts by standard chromatographic techniques.

Quantitative Analysis and Orthogonality

Photochemical Quantum Yield

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. While the quantum yield for the cleavage of a 2-methoxy-4'-methylbenzophenone-protected substrate has not been experimentally determined, related phenacyl PPGs exhibit quantum yields in the range of 0.1 to 0.64.[1] It is reasonable to expect that the quantum yield for this PPG would fall within a similar range, making it a potentially efficient protecting group.

Orthogonality

A key feature of PPGs is their orthogonality to most chemical reagents.[1] A 2-methoxy-4'-methylbenzophenone-based protecting group is expected to be stable to a wide range of acidic, basic, and reductive conditions, allowing for the selective deprotection of other protecting groups in its presence. Conversely, the photolytic deprotection should not affect other common protecting groups such as Boc, Cbz, Fmoc, silyl ethers, or acetals, provided they do not absorb strongly at the irradiation wavelength.[4]

Applications in Drug Development and Research

The ability to release a bioactive molecule at a specific time and location is of immense interest in drug delivery and chemical biology. A 2-methoxy-4'-methylbenzophenone PPG could be employed to "cage" a drug, rendering it inactive until it reaches its target, at which point it can be activated by light. This approach could minimize off-target effects and improve the therapeutic index of potent drugs.

In research, this PPG could be used to control the concentration of signaling molecules, enzymes, or other bioactive compounds in real-time, allowing for the precise study of complex biological processes.

Conclusion and Future Outlook

2-Methoxy-4'-methylbenzophenone presents a promising scaffold for the development of a new class of photolabile protecting groups. Its straightforward synthesis, strong UV absorption, and the well-understood photochemistry of the benzophenone core provide a solid foundation for its application in advanced organic synthesis, drug delivery, and chemical biology. Further research is warranted to fully characterize its photochemical properties, including the determination of its quantum yield of cleavage for various protected functional groups, and to explore its practical utility in complex molecular systems. The insights provided in this guide are intended to catalyze such investigations, paving the way for the adoption of this versatile molecule in the synthetic chemist's toolbox.

References

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (2021). ChemistryOpen, 10(5), 497-501. [Link]

  • Photolabile protecting group. (2023, December 22). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • The Photochemistry of Benzophenone. (n.d.). ScholarWorks@BGSU. Retrieved January 29, 2026, from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Synthesis of 2-hydroxy-4-alkoxy benzophenone. (2007). Google Patents.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Oregon State University.
  • Adding Cbz Protecting Group Mechanism. (2021, September 30). YouTube. Retrieved January 29, 2026, from [Link]

  • Photoreduction of benzophenone. (2020, October 18). YouTube. Retrieved January 29, 2026, from [Link]

  • Photoreduction Of Carbonyl Compounds//Photoreduction Of Benzophenone //Chemistry by Dr. Raju. (2022, December 5). YouTube. Retrieved January 29, 2026, from [Link]

  • Orthogonal Photolysis of Protecting Groups. (2003). Angewandte Chemie International Edition, 42(24), 2782-2785. [Link]

  • Deprotection: The Concept of Orthogonal Sets. (n.d.). University of Regensburg.
  • Preparation process of 2-hydroxy-4-methoxybenzophenone. (2020). Google Patents.
  • Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. (2008). Biopolymers, 89(8), 646-653. [Link]

  • Benzophenone-sensitized photoreduction of metal ions and oxidation of alcohols to give molecular hydrogen. (1977). Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 26(12), 2588-2590. [Link]

  • A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. (2022). ChemRxiv. [Link]

Sources

Methodological & Application

methodology for determining the quantum yield of 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Determination of the Quantum Yield of 2-Methoxy-4'-methylbenzophenone

Part 1: Introduction & Scope

2-Methoxy-4'-methylbenzophenone (2M4MBP) (CAS: 28137-36-2) is a substituted benzophenone derivative characterized by efficient intersystem crossing (ISC) and high triplet state population.[1] While benzophenone derivatives are classically known as Type II photoinitiators with negligible fluorescence, the precise determination of their Fluorescence Quantum Yield (


)  is a critical quality attribute (CQA) in photostability profiling, excited-state dynamics research, and the development of fluorescent probes where "turn-on" mechanisms are investigated.[1]

The Challenge: Benzophenone derivatives typically exhibit


 values in the range of 

to

due to rapid ISC (

) to the triplet state (

).[1] Standard single-point measurements are insufficient for such weak emitters due to high signal-to-noise ratios and Raman scattering interference.[1]

The Solution: This protocol details the Comparative Gradient Method (Relative Method) . By measuring the integrated fluorescence intensity across a concentration gradient relative to a validated standard (Quinine Sulfate), we eliminate systematic errors arising from solvent scattering and inner-filter effects.[1]

Part 2: Core Principles

The quantum yield (


) is defined as the ratio of photons emitted to photons absorbed.[2][3] In the relative method, the unknown sample is compared to a standard of known quantum yield (

) using the modified Parker-Rees equation:


Where:

  • 
     : The slope of the plot of Integrated Fluorescence Intensity (
    
    
    
    ) vs. Absorbance (
    
    
    ).[3]
  • 
     : The refractive index of the solvent.[2][3]
    

Why the Gradient Method? Unlike single-point measurements, the gradient method confirms the linearity of the signal, ensuring that aggregation or re-absorption (inner-filter effects) are not skewing the data.

Part 3: Materials & Instrumentation

Reagents:

  • Analyte: 2-Methoxy-4'-methylbenzophenone (>99% purity, recrystallized).

  • Reference Standard: Quinine Sulfate Dihydrate (NIST Traceable).[1]

  • Solvent A (Sample): Acetonitrile (Spectroscopic Grade,

    
    ).[1]
    
  • Solvent B (Reference): 0.1 M Sulfuric Acid (

    
    ).[1]
    

Instrumentation:

  • UV-Vis Spectrophotometer: Double-beam instrument with 0.5 nm resolution (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Spectrofluorometer: High-sensitivity photon-counting system (e.g., Horiba Fluorolog or Edinburgh FS5).[1]

  • Cuvettes: Matched Quartz Suprasil cells (10 mm path length), 4-sided clear.[1]

Part 4: Experimental Protocol

Phase 1: Optical Characterization & Absorbance Matching

Objective: Determine the optimal excitation wavelength (


) and ensure absorbance is within the linear dynamic range.
  • Stock Preparation: Prepare a

    
     stock solution of 2M4MBP in Acetonitrile.
    
  • UV-Vis Scan: Record the absorption spectrum from 200 nm to 500 nm.

    • Observation: Expect a

      
       transition near 250-260 nm and a weaker 
      
      
      
      transition near 330-340 nm.[1]
  • Selection of

    
    :  Choose an excitation wavelength where both the sample and the Quinine Sulfate standard absorb significantly.[1][2]
    
    • Recommendation:340 nm or 350 nm is ideal to excite the lowest singlet state (

      
      ) and minimize solvent Raman scattering.[1]
      
  • Dilution Series: Prepare 5 dilutions for both the Sample and the Standard such that the Absorbance at

    
     ranges strictly between 0.01 and 0.10 A.U. 
    
    • Critical: Absorbance > 0.10 introduces inner-filter effects (re-absorption of emitted light), invalidating the linear relationship.[1]

Phase 2: Fluorescence Acquisition

Objective: Capture the full emission profile while correcting for background.

  • Instrument Setup:

    • 
      : Set to determined value (e.g., 350 nm).[1]
      
    • Slit Widths: 2-5 nm (Keep constant for ALL measurements).

    • Integration Time: 0.5 - 1.0 s (Increase for benzophenone to improve S/N).

    • Emission Range: 360 nm – 600 nm.[1]

  • Blank Subtraction: Measure the pure solvent (Acetonitrile) emission spectrum under identical conditions. This background must be subtracted from all sample spectra to remove the Raman peak of the solvent.

  • Sample Measurement: Measure the emission spectrum for all 5 concentrations of 2M4MBP.

  • Reference Measurement: Measure the emission spectrum for all 5 concentrations of Quinine Sulfate.

Phase 3: Data Processing
  • Integration: Calculate the total area under the emission curve (

    
    ) for each measurement.
    
    • Note: Do not include the Rayleigh scattering peak (at

      
      ) in the integration.[1]
      
  • Plotting: Plot Integrated Fluorescence (

    
    -axis) vs. Absorbance at 
    
    
    
    (
    
    
    -axis).
  • Regression: Perform a linear regression to determine the slope (

    
    ) for both the sample and reference. The 
    
    
    
    value should be > 0.99.[1]

Part 5: Visualization of Workflow & Mechanism

Figure 1: Jablonski Diagram for Benzophenone Derivatives

This diagram illustrates the competitive pathways.[1] Note the rapid Intersystem Crossing (ISC) which competes with Fluorescence, resulting in the low Quantum Yield.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (n,π*) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Non-Radiative Decay T1 Triplet State (T1) (n,π*) S1->T1 Fast ISC T1->S0 Phosphorescence Abs Absorption (hv) Fl Fluorescence (ΦF ~ 10^-3) ISC Intersystem Crossing (ISC) (k ~ 10^11 s^-1) Phos Phosphorescence (Low Temp) IC Internal Conversion

Caption: Energy level diagram highlighting the dominant Intersystem Crossing (ISC) pathway in 2M4MBP which suppresses fluorescence.[1]

Figure 2: Experimental Workflow (Gradient Method)

Workflow cluster_prep Sample Preparation cluster_measure Spectroscopy cluster_calc Analysis Start Start: 2M4MBP Characterization Step1 Prepare Stock Solutions (Sample & Quinine Sulfate) Start->Step1 Step2 Create Dilution Series (5 points) Step1->Step2 Step3 Check Absorbance (Must be 0.01 - 0.1 A.U.) Step2->Step3 Step4 Acquire Emission Spectra (Excitation @ 350 nm) Step3->Step4 If A < 0.1 Step5 Subtract Solvent Background Step4->Step5 Step6 Integrate Emission Area Step5->Step6 Step7 Plot Integrated Area vs Absorbance Step6->Step7 Step8 Calculate Slopes (Grad) Step7->Step8 Step9 Apply Parker-Rees Equation Step8->Step9

Caption: Step-by-step workflow for the Comparative Gradient Method to ensure linearity and accuracy.

Part 6: Results & Calculations

Data Summary Table: Example data structure for recording results.

ParameterReference (Quinine Sulfate)Sample (2M4MBP)
Solvent 0.1 M H₂SO₄Acetonitrile
Refractive Index (

)
1.3331.344
Excitation

350 nm350 nm
Slope (

)


Known

0.546?

Calculation Example: Using the values above:





[1]

Interpretation: A value of


 is consistent with benzophenone derivatives, confirming that the majority of excited state energy is channeled into the triplet state via ISC.

Part 7: Troubleshooting & Validation (Self-Correcting Systems)

  • Non-Zero Intercepts: Ideally, the plot of Fluorescence vs. Absorbance should pass through zero.[1] A significant positive intercept indicates background contamination (fluorescent impurities in the solvent).[1] A negative intercept suggests instrument baseline error.[1]

    • Action: Recrystallize the sample and use fresh spectroscopic grade solvent.[1]

  • Curved Plots: If the plot bends downwards at higher concentrations, inner-filter effects are present.[1]

    • Action: Dilute samples further until Absorbance < 0.05.[1]

  • Low Signal: If the 2M4MBP signal is indistinguishable from noise.

    • Action: Increase slit widths (bandwidth) on the emission side, but ensure the Reference is measured under the exact same conditions. If the signal saturates the detector for the Reference, use a Neutral Density (ND) filter and correct mathematically, or choose a reference with a lower QY (e.g., Tryptophan).

References

  • Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1] Link[1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer US.[1] Link

  • Eaton, D. F. (1988).[1] Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114.[1] Link

  • Horiba Scientific. (n.d.).[1] A Guide to Recording Fluorescence Quantum Yields. Link

Sources

Application Notes and Protocols for Photochemical Reactions with 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the experimental setup and execution of photochemical reactions utilizing 2-Methoxy-4'-methylbenzophenone as a photosensitizer. Benzophenone and its derivatives are among the most widely studied and utilized compounds in photochemistry, primarily for their high efficacy in initiating radical reactions through hydrogen abstraction upon UV irradiation. This guide delves into the underlying photochemical principles, provides a detailed, field-tested protocol for a representative photoreduction reaction, and outlines methods for the analysis and characterization of the resulting products. By explaining the causality behind experimental choices, this note serves as both a practical protocol and an educational resource for designing robust photochemical experiments.

Introduction: The Photochemical Utility of Substituted Benzophenones

Benzophenones are aromatic ketones that serve as powerful photosensitizers. Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). It then rapidly and efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is the key reactive species in most benzophenone-sensitized reactions. The T₁ state has a diradical character, with an unpaired electron on both the carbonyl oxygen and the carbonyl carbon. The oxygen atom, in particular, is highly electrophilic and can readily abstract a hydrogen atom from a suitable donor molecule (often the solvent or another substrate). This hydrogen abstraction process generates a ketyl radical and a substrate-derived radical, which can then undergo various subsequent reactions, such as dimerization, cyclization, or polymerization.[1][2]

2-Methoxy-4'-methylbenzophenone is a substituted derivative whose electronic properties are modulated by the electron-donating methoxy group (-OCH₃) and the weakly electron-donating methyl group (-CH₃). These substitutions can influence the energy of the excited states and the quantum yield of the reaction, but the fundamental mechanism of photo-initiated hydrogen abstraction remains the core principle of its reactivity. This compound is particularly useful in applications where fine-tuning of the photosensitizer's absorption spectrum or solubility is required. A common and illustrative application, which will be the focus of our protocol, is the photoreduction of the benzophenone itself in a hydrogen-donating solvent like 2-propanol to yield a pinacol derivative.[3]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of 2-Methoxy-4'-methylbenzophenone is critical for designing an effective photochemical experiment. The absorption spectrum dictates the choice of light source, while solubility and physical state inform the selection of reaction solvents and conditions.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem[4]
Molecular Weight 226.27 g/mol PubChem[4]
Appearance Yellow to off-white crystalline solidSmolecule[5]
Density 1.088 g/cm³Smolecule[5]
Refractive Index ~1.563Smolecule[5]
UV Absorption Similar to other benzophenones, absorbs in the UVA range (λ > 340 nm)ACS Publications[6]

Core Photochemical Mechanism

The efficacy of 2-Methoxy-4'-methylbenzophenone as a photosensitizer is rooted in the following sequence of photophysical and chemical events. The process begins with the absorption of a photon and culminates in the generation of radical species that drive the desired chemical transformation.

G Figure 1: Mechanism of Photoreduction S0 Ground State (S₀) 2-Methoxy-4'-methylbenzophenone S1 Excited Singlet State (S₁) S0->S1 1. Photon Absorption (hν) T1 Excited Triplet State (T₁) (Diradical) S1->T1 2. Intersystem Crossing (ISC) (High Efficiency) Ketyl Ketyl Radical T1->Ketyl 3. H-Abstraction Solvent H-Donor (R₂CHOH) e.g., 2-Propanol Product Pinacol Product (Dimer) Ketyl->Product 4. Radical Coupling (Dimerization) SolventRadical Solvent Radical (R₂ĊOH)

Caption: General mechanism for the photoreduction of 2-Methoxy-4'-methylbenzophenone.

Application Protocol: Photoreductive Dimerization

This protocol details the preparation of the corresponding pinacol product via the photoreduction of 2-Methoxy-4'-methylbenzophenone in 2-propanol. This experiment is a classic example that robustly demonstrates the compound's photochemical activity.[7]

Materials and Equipment

Reagents:

  • 2-Methoxy-4'-methylbenzophenone (≥98%)

  • 2-Propanol (Isopropyl alcohol, Spectroscopic Grade or higher)

  • Glacial Acetic Acid (ACS Grade)

  • Deionized Water

  • Solvents for TLC (e.g., Hexane, Ethyl Acetate)

  • Solvents for Spectroscopy (e.g., CDCl₃ for NMR)

Equipment:

  • Borosilicate or Quartz reaction vessel (e.g., round-bottom flask or Schlenk tube)

  • UV Lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths < 300 nm, or a UVA LED array centered around 350-365 nm)

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Analytical instruments: TLC plates, UV-Vis spectrophotometer, FT-IR spectrometer, NMR spectrometer, Melting point apparatus.

Experimental Workflow Diagram

G Figure 2: Experimental Workflow Setup 1. Reaction Setup Dissolve reactant in 2-propanol. Add acetic acid. Degas 2. Degassing Purge with N₂ or Ar for 15-20 min. Setup->Degas Irradiate 3. UV Irradiation Expose to UV source with stirring. Maintain temperature. Degas->Irradiate Monitor 4. Reaction Monitoring Track disappearance of starting material via TLC. Irradiate->Monitor Monitor->Irradiate Continue if incomplete Isolate 5. Product Isolation Cool solution to induce precipitation. Collect solid by vacuum filtration. Monitor->Isolate Upon completion Analyze 6. Analysis & Characterization Determine melting point. Acquire NMR, IR spectra. Isolate->Analyze

Caption: Step-by-step workflow for the photochemical synthesis and analysis.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 50 mL quartz flask, dissolve 1.0 g of 2-Methoxy-4'-methylbenzophenone in 25 mL of 2-propanol. Gentle warming may be required to fully dissolve the solid.[2]

    • Once a clear solution is obtained, add one drop of glacial acetic acid.

      • Causality: The acid prevents the basic cleavage of the pinacol product, which can be a side reaction, particularly if the solvent has trace impurities.[2][7]

  • Degassing the Solution:

    • Seal the flask with a rubber septum and purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes by bubbling the gas through the solution via a long needle while providing a vent.

      • Causality: Oxygen (O₂) is an efficient quencher of triplet excited states. Removing dissolved oxygen is crucial to ensure a high quantum yield and prevent the formation of unwanted oxidation byproducts.

  • Irradiation:

    • Place the sealed reaction flask on a magnetic stirrer and position it at a fixed, reproducible distance from the UV lamp. If using a high-power lamp, consider using a water bath to maintain a constant temperature (e.g., 20-25 °C).

    • Turn on the stirrer and the UV lamp to initiate the reaction.

      • Causality: The UV photons (λ > 340 nm) provide the energy for the n→π* transition in the benzophenone carbonyl group, which ultimately populates the reactive triplet state.[6] Stirring ensures a homogenous reaction mixture and uniform irradiation.

  • Monitoring the Reaction:

    • Periodically (e.g., every 30-60 minutes), pause the irradiation and carefully withdraw a small aliquot of the reaction mixture with a syringe.

    • Spot the aliquot on a TLC plate alongside a spot of the starting material. Develop the plate using a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate).

    • The reaction is complete when the spot corresponding to the starting material has completely disappeared. The product, being more polar, will have a lower Rƒ value. The photoreduction of benzophenone to benzopinacol can take several days if using sunlight.[1]

  • Isolation of the Product:

    • Once the reaction is complete, turn off the UV lamp.

    • Cool the reaction flask in an ice bath for 30 minutes. The pinacol product is typically less soluble in 2-propanol than the starting ketone and should precipitate as a white or off-white solid.[1]

    • Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold 2-propanol.

    • Allow the crystals to air-dry completely. Determine the mass and calculate the percentage yield.

Characterization and Validation

To ensure the integrity of the results, the identity and purity of the product must be confirmed.

  • Melting Point: The synthesized pinacol should have a sharp melting point. Compare the observed value with literature values for analogous compounds. A broad melting range indicates impurities.

  • FT-IR Spectroscopy: Compare the IR spectrum of the product with that of the starting material. The key change will be the disappearance of the strong carbonyl (C=O) stretch (typically ~1650-1670 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretch (typically ~3200-3600 cm⁻¹).[8]

  • ¹H NMR Spectroscopy: The product's NMR spectrum will show the appearance of a new signal corresponding to the hydroxyl protons. The aromatic signals may also show slight shifts compared to the starting material. Integration of the signals should be consistent with the dimerized pinacol structure.

Safety and Handling

  • Chemical Hazards: 2-Methoxy-4'-methylbenzophenone is a chemical irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[9]

  • UV Radiation: UV light is harmful to the eyes and skin. Never look directly at the UV lamp. Ensure the experimental setup is properly shielded (e.g., with aluminum foil or in a designated photoreactor cabinet) to prevent exposure.

  • Solvent Flammability: 2-Propanol is a flammable liquid. Keep it away from ignition sources.

References

  • Heise, A., Menzel, H., & Yim, H. (1998). Photochemical Attachment of Polymer Films to Solid Surfaces via Monolayers of Benzophenone Derivatives. Journal of the American Chemical Society, 120(44), 11319-11324. [Link]

  • Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4), 18-22. [Link]

  • Van der Bend. 2-hydroxy-4-methoxy-4-methyl benzophenone 10% pet. NA206. [Link]

  • Google Patents. (2008). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
  • PubChem. 2-Hydroxy-4-methoxy-4'-methylbenzophenone. National Center for Biotechnology Information. [Link]

  • Verma, G. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]

  • Verma, G. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. ResearchGate. [Link]

  • PubChem. 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • PubChem. 2-Methoxy-4'-methylbenzophenone. National Center for Biotechnology Information. [Link]

  • University of Missouri-St. Louis. Photochemical preparation of benzopinacol. [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

Welcome to the technical support hub for the synthesis of 2-Methoxy-4'-methylbenzophenone . This intermediate is critical in the manufacture of UV absorbers (benzotriazole class) and photo-initiators.

The standard industrial route involves the Friedel-Crafts acylation of Toluene using 2-Methoxybenzoyl chloride (o-Anisoyl chloride) catalyzed by Aluminum Chloride (


). While robust, this pathway is susceptible to three specific classes of side reactions that degrade purity and yield.

The Core Reaction:



Troubleshooting Guides & FAQs

This section addresses specific deviations observed during HPLC/GC-MS analysis.

Issue 1: The "Missing Methyl" Signal (Demethylation)

User Question: "My mass spec shows a significant peak at M-14 (m/z 226 instead of 240), and the product has a yellow tint. What is happening?"

Diagnosis: You are observing 2-Hydroxy-4'-methylbenzophenone . This is the result of Lewis Acid-Mediated Ether Cleavage .

  • The Mechanism:

    
     is not just a catalyst; it is a strong Lewis acid. The carbonyl oxygen of your product coordinates with aluminum. Because the methoxy group is ortho to the carbonyl, it forms a stable 6-membered chelate with the aluminum. This proximity lowers the activation energy for the chloride ion (from the complex) to attack the methyl group, cleaving it as methyl chloride (
    
    
    
    ) and leaving the aluminum phenoxide.
  • Root Causes:

    • High Temperature: Reaction temperature exceeded 40°C during addition or aging.

    • Extended Aging: The reaction mixture was left stirring with

      
       for too long (>4 hours).
      
    • Excess Catalyst: Using >1.2 equivalents of

      
       increases cleavage rates.
      

Corrective Action:

  • Protocol Adjustment: Keep the reaction temperature between 0°C and 5°C during the addition of the acid chloride. Do not exceed 25°C during the aging phase.

  • Quenching: Quench immediately once TLC/HPLC indicates consumption of the acid chloride.

Issue 2: The "Stubborn Isomer" (Regioselectivity)

User Question: "I have an impurity (approx. 8-12%) eluting just before my main peak. Recrystallization isn't removing it efficiently."

Diagnosis: You have formed 2-Methoxy-2'-methylbenzophenone (The Ortho-Isomer).

  • The Mechanism: Toluene is an ortho/para director. While the methyl group sterically hinders the ortho position, favoring the para attack (to form your target 4'-methyl product), the ortho attack is statistically possible and kinetically competitive at higher temperatures.

  • Thermodynamics: The para isomer is thermodynamically more stable. The ortho isomer is the kinetic product.

Corrective Action:

  • Solvent Selection: Use Chlorobenzene or Dichloromethane (DCM) as a solvent rather than neat toluene. Solvents can increase steric bulk around the electrophile, enhancing para selectivity.

  • Temperature Control: Lower temperatures favor the para product due to higher activation energy barriers for the crowded ortho transition state.

  • Purification: If the impurity persists, switch from crystallization to a slurry wash in cold methanol , which often solubilizes the ortho isomer better than the para product.

Issue 3: Low Yield & Acidic Impurities

User Question: "My crude yield is low, and I see a large peak corresponding to 2-Methoxybenzoic acid."

Diagnosis: Hydrolysis of the Starting Material .

  • The Mechanism: The acylium ion intermediate (formed from 2-methoxybenzoyl chloride +

    
    ) is extremely moisture-sensitive. If it encounters water before reacting with toluene, it reverts to the carboxylic acid.
    
  • Root Causes:

    • Wet

      
      :  Aluminum chloride is highly hygroscopic. If the powder was clumpy or "smoking" excessively upon opening, it is partially deactivated.
      
    • Solvent Moisture: Toluene/DCM was not dried properly.

Corrective Action:

  • Reagent Quality: Use fresh, anhydrous

    
     (free-flowing yellow/grey powder).
    
  • System Integrity: Install a

    
     drying tube or run under a nitrogen blanket.
    

Data Summary: Impurity Profile

Impurity NameStructure DescriptionOriginRelative Retention (HPLC)
2-Methoxy-2'-methylbenzophenone Ortho-isomer (attack at pos. 2 of toluene)Regio-isomerism0.92 (Elutes early)
2-Hydroxy-4'-methylbenzophenone Phenol derivative (Methoxy cleaved)

Demethylation
0.85 (Polar shift)
2-Methoxybenzoic Acid Carboxylic acid fragmentHydrolysis< 0.5 (Very polar)
Polysubstituted Species Di-acylated toluene (Rare)Excess Reagent> 1.2 (Late eluter)

Optimized Experimental Protocol

Objective: Synthesis of 2-Methoxy-4'-methylbenzophenone with <5% total impurities.

Reagents:

  • 2-Methoxybenzoyl chloride (1.0 eq)

  • Toluene (Excess, acts as solvent/reactant, or 1.2 eq if using DCM)

  • Aluminum Chloride (1.1 eq)

  • Dichloromethane (DCM) [Optional solvent for selectivity]

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with DCM (dry) and

    
     (1.1 eq) . Cool the suspension to 0°C  using an ice/salt bath.
    
  • Acyl Chloride Addition: Dissolve 2-Methoxybenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the catalyst suspension over 30 minutes. Observation: The solution should turn yellow/orange as the acylium complex forms.

  • Substrate Addition: Add Toluene (1.2 eq) dropwise, maintaining the internal temperature below 5°C .

  • Reaction Aging: Allow the mixture to warm to 20°C (Room Temp) and stir for 3 hours. Critical: Do not heat.

  • Quenching: Pour the reaction mixture slowly into a beaker containing Ice + Conc. HCl . This breaks the Aluminum-Oxygen complex.

  • Workup: Separate the organic layer.[1] Wash with water (

    
    ), then 10% NaOH (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize the solid from Ethanol/Hexane (1:3) .

Visualizing the Reaction Pathway

The following diagram illustrates the main reaction pathway and the divergence points leading to the critical side products discussed above.

ReactionPathway Start 2-Methoxybenzoyl Chloride + Toluene Complex Acylium-AlCl3 Complex Start->Complex AlCl3, 0°C Target TARGET PRODUCT 2-Methoxy-4'-methylbenzophenone Complex->Target Para-Attack (Major Path) Ortho IMPURITY 1 (Regioisomer) 2-Methoxy-2'-methylbenzophenone Complex->Ortho Ortho-Attack (Minor Path) Acid IMPURITY 3 (Hydrolysis) 2-Methoxybenzoic Acid Complex->Acid Moisture (H2O) Phenol IMPURITY 2 (Demethylation) 2-Hydroxy-4'-methylbenzophenone Target->Phenol AlCl3 + Heat (>40°C) Ether Cleavage

Figure 1: Reaction pathway showing the divergence of the Acylium intermediate into the target product versus hydrolytic and regiochemical side products, and the subsequent degradation of the target into the phenol impurity.[2]

References

  • Friedel-Crafts Acylation Mechanism & Selectivity Source: LibreTexts Chemistry. "Friedel-Crafts Acylation of Toluene."[2][3][4][5][6][7] URL:[Link]

  • Lewis Acid-Mediated Demethylation of Aryl Ethers Source: Du, Z., et al. (2010).[8] "A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." Journal of Chemical Research.[8] URL:[Link]

  • Synthesis of Hydroxybenzophenones via Demethylation (Contextual)
  • Industrial Friedel-Crafts Processes Source: ChemGuide. "Friedel-Crafts Reactions of Benzene and Methylbenzene." URL:[Link]

Sources

purification of 2-Methoxy-4'-methylbenzophenone from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methoxy-4'-methylbenzophenone from crude reaction mixtures. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity material.

Section 1: Understanding the Context - Synthesis and Impurities

The purification strategy for any compound is fundamentally linked to its synthesis and the potential impurities generated. 2-Methoxy-4'-methylbenzophenone is commonly synthesized via a Friedel-Crafts acylation reaction.[1] This context is critical for anticipating and resolving purification challenges.

Frequently Asked Questions: Synthesis-Related Impurities

Q1: What are the most common impurities I should expect from a Friedel-Crafts synthesis of 2-Methoxy-4'-methylbenzophenone?

A1: The primary impurities arise directly from the reaction mechanism and conditions. You should anticipate:

  • Unreacted Starting Materials: Anisole and p-toluoyl chloride (or toluene and o-anisoyl chloride).

  • Isomeric Products: While the primary product is the ortho-methoxy substituted benzophenone, Friedel-Crafts acylation on anisole can also yield the para-acylated isomer (4-Methoxy-4'-methylbenzophenone). The methoxy group is an ortho-para director, and while the ortho position is electronically favored, the para position is sterically less hindered.[2]

  • Catalyst Residues: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst. If not quenched and removed properly, it can form complexes with the ketone product, leading to handling difficulties and potential degradation.[3]

  • Hydrolyzed Reagents: p-Toluoyl chloride can hydrolyze to p-toluic acid if moisture is present in the reaction.

Q2: My crude product is a dark, oily, or tarry substance instead of the expected off-white solid. What likely caused this?

A2: This is a frequent issue in Friedel-Crafts reactions and is almost always due to excessive heat.[3]

  • Causality: The acylation is highly exothermic. If the temperature is not strictly controlled (ideally 0-5°C during reagent addition), side reactions, polymerization, and degradation of the aromatic substrates can occur, leading to the formation of high-molecular-weight, colored by-products.

  • Solution: Ensure your reaction vessel is efficiently cooled in an ice-salt or dry ice/acetone bath. Add the acyl chloride and catalyst slowly and portion-wise, carefully monitoring the internal temperature.[3] Efficient stirring is also crucial to dissipate heat and prevent localized "hot spots."

Q3: How do I properly perform the initial post-reaction work-up to remove the aluminum chloride catalyst?

A3: A careful quenching and extraction procedure is the first and most critical purification step.

  • Mechanism: The AlCl₃ catalyst forms a complex with the carbonyl group of the benzophenone product. This complex must be hydrolyzed to liberate the free ketone.

  • Protocol: Cool the reaction mixture in an ice bath. Very slowly and cautiously, pour the mixture onto a slurry of crushed ice, followed by the addition of dilute hydrochloric acid.[4] This hydrolyzes the aluminum complexes and moves the resulting aluminum salts (Al(OH)₃, AlCl₃) into the aqueous layer. The subsequent extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) will separate your product from these inorganic salts.

Section 2: Purification Strategy & Troubleshooting

After a successful work-up, the crude product will still contain organic impurities. The choice between recrystallization and chromatography depends on the nature of the impurities and the desired final purity.

Purification Workflow

Purification_Workflow cluster_0 Initial Stage cluster_1 Analysis & Decision cluster_2 Purification Paths cluster_3 Final Product Crude Crude Reaction Mixture Workup Aqueous Work-up (Quench with Ice/HCl) Crude->Workup Hydrolyze AlCl₃ complex Analysis Analyze Crude Product (TLC, ¹H NMR) Workup->Analysis Recrystallization Recrystallization Analysis->Recrystallization If product is solid & impurities have different solubility Chromatography Column Chromatography Analysis->Chromatography If product is an oil or impurities are very similar Pure Pure 2-Methoxy-4'-methylbenzophenone (>99%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for 2-Methoxy-4'-methylbenzophenone.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility between the desired compound and impurities in a specific solvent.[5][6]

Q4: I've added a solvent, but my compound won't crystallize, even in an ice bath. What should I do?

A4: This is a common problem with several potential causes. Follow this decision-making process:

Recrystallization_Troubleshooting Start Product Fails to Crystallize Q1 Is the solution supersaturated? Start->Q1 A1_Yes Induce Crystallization Q1->A1_Yes Yes A1_No Solution is too dilute Q1->A1_No No Action2 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal of pure product. 3. Cool to lower temp (-20°C). A1_Yes->Action2 Action1 Boil off some solvent to concentrate, then cool again. A1_No->Action1 Action1->Q1 Re-evaluate Q2 Did it work? Action2->Q2 Success Crystals Formed! Q2->Success Yes Failure Still an Oil/Solution Q2->Failure No Action3 Significant impurities may be 'oiling out' the product. Proceed to Column Chromatography. Failure->Action3

Caption: Troubleshooting decision tree for failed recrystallization.

Q5: What is a good starting solvent for recrystallizing 2-Methoxy-4'-methylbenzophenone?

A5: Based on its benzophenone structure and the presence of a methoxy group, alcohols are excellent starting points. Methanol or ethanol are commonly used for similar compounds.[7] Isopropanol is also a good candidate. The key is to use the minimum amount of hot solvent required to fully dissolve the crude product.

Troubleshooting Guide: Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (the eluent).[8]

Q6: How do I select the right eluent (solvent system) for column chromatography?

A6: The ideal eluent is determined using Thin Layer Chromatography (TLC) beforehand.

  • Principle: You are looking for a solvent system where the desired product has an Rf (retention factor) of approximately 0.3-0.4. This Rf value generally ensures good separation on a column.

  • Procedure: Spot your crude mixture on a TLC plate. Develop the plate in various test solvents. A good starting point for a molecule of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9]

  • Adjustment:

    • If the spot stays at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spot runs to the top (high Rf), the eluent is too polar. Increase the proportion of hexanes.

Q7: My separated fractions are pure, but my overall recovery from the column is low. Where did my product go?

A7: Low recovery can happen for a few reasons:

  • Irreversible Adsorption: The product might be sticking irreversibly to the silica gel, especially if the silica is slightly acidic. This can be mitigated by pre-treating the silica with a small amount of triethylamine in the slurry or adding ~0.5% triethylamine to the eluent system, particularly if your compound is base-sensitive.

  • Streaking/Tailing: If the compound streaks down the column rather than moving as a tight band, your recovery in pure fractions will be low. This can be caused by overloading the column (using too much crude material for the amount of silica) or using an inappropriate solvent system.

  • Loss During Solvent Removal: Ensure you are using a rotary evaporator at a suitable temperature and pressure to avoid evaporating your product along with the solvent.

Section 3: Experimental Protocols & Data

Table 1: Physical Properties of 2-Methoxy-4'-methylbenzophenone
PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂[1]
AppearanceYellow to off-white crystalline solid[1]
Melting Point99-102 °C[10]
Density1.088 g/cm³[1]
SolubilityChloroform (Slightly, Heated), Methanol (Slightly, Heated)[10]
Protocol 1: Recrystallization from Ethanol

This protocol assumes you have ~5g of crude material that is mostly solid.

  • Dissolution: Place the crude 2-Methoxy-4'-methylbenzophenone (5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: In a fume hood, add ethanol (~20 mL) to the flask and begin heating on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration.

  • Saturation: Continue adding ethanol dropwise until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol (2 x 5 mL) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is ideal for purifying oily crude products or for separating closely related isomers.

  • TLC Analysis: Determine the optimal eluent system via TLC. A common starting point is 10% Ethyl Acetate in Hexanes (v/v). Adjust as needed to achieve an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder on a rotary evaporator. Carefully add this dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.

  • Fraction Analysis: Monitor the fractions being eluted using TLC. Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2-Methoxy-4'-methylbenzophenone.

Table 2: Suggested Starting Solvent Systems for TLC/Column Chromatography
PolaritySolvent System (v/v)Typical Application
Low5% Ethyl Acetate / 95% HexanesTo elute non-polar hydrocarbon impurities.
Medium10-20% Ethyl Acetate / 90-80% HexanesGood starting range for the target product.
High30-50% Ethyl Acetate / 70-50% HexanesTo elute more polar impurities or if the product has a very low Rf in medium polarity systems.
Polar5% Methanol / 95% DichloromethaneFor very polar by-products. Note: Methanol concentrations >10% can start to dissolve the silica gel.[9]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)phenol by Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Smolecule. (2023, August 15). Buy 2-Methoxy-4'-methylbenzophenone | 28137-36-2.
  • Columbia University. (n.d.). Column chromatography.
  • Benchchem. (n.d.). Technical Guide: 3-Methoxy-4'-methylbenzophenone.
  • Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Benzophenone Synthesis.
  • Asanuma, H. (2006, October 4). Friedel-Crafts Acylation of Anisole.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ChemicalBook. (2026, January 15). 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE | 1641-17-4.

Sources

troubleshooting low yield in 2-Methoxy-4'-methylbenzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxy-4'-methylbenzophenone Synthesis

Case ID: #BENZ-2M4M-OPT Subject: Troubleshooting Low Yield & Impurity Profiles in Friedel-Crafts Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Trap

If you are experiencing low yields (<40%) in the synthesis of 2-Methoxy-4'-methylbenzophenone , the failure mode is likely not lack of reactivity, but rather product degradation or catalyst deactivation .

The structural proximity of the methoxy group (position 2) to the carbonyl group creates a "bidentate" chelation site for Lewis Acids. This leads to two critical failure pathways:

  • The Demethylation Trap: Strong Lewis acids (like AlCl₃) coordinate to both the carbonyl and the methoxy oxygen, facilitating the cleavage of the methyl ether to form the phenol byproduct (2-Hydroxy-4'-methylbenzophenone).

  • Catalyst Poisoning: The product binds the catalyst more tightly than the starting material, stalling the reaction unless excess catalyst is used (which further accelerates demethylation).

This guide provides a diagnostic workflow and two validated protocols to resolve these issues.

Part 1: Diagnostic Flowchart

Before altering your protocol, confirm the failure mode using this logic tree.

DiagnosticTree Start Start: Low Yield Observed CheckNMR Check 1H NMR / IR Is there a broad peak >3200 cm-1 or exchangeable proton >10 ppm? Start->CheckNMR Demethylation DIAGNOSIS: Demethylation AlCl3 is cleaving your ether. CheckNMR->Demethylation Yes (Phenol present) CheckSM Check TLC/GC Is significant Starting Material (Acyl Chloride) remaining? CheckNMR->CheckSM No Action: Switch to Protocol A (Milder Lewis Acid) Action: Switch to Protocol A (Milder Lewis Acid) Demethylation->Action: Switch to Protocol A (Milder Lewis Acid) Poisoning DIAGNOSIS: Catalyst Poisoning Product inhibition is stopping turnover. CheckSM->Poisoning Yes (Stalled) Regio DIAGNOSIS: Regioselectivity Wrong Isomer formed. CheckSM->Regio No (Wrong Product) Action: Increase Solvent Volume / Switch to Protocol B Action: Increase Solvent Volume / Switch to Protocol B Poisoning->Action: Increase Solvent Volume / Switch to Protocol B

Figure 1: Diagnostic decision tree to identify the root cause of yield loss.

Part 2: The Mechanism of Failure

Understanding why the standard AlCl₃ protocol fails is the key to fixing it.

The Chelation Mechanism: In standard Friedel-Crafts, 1.1 equivalents of AlCl₃ are used. However, in ortho-methoxy systems, the aluminum center coordinates to the carbonyl oxygen and the methoxy oxygen. This 5-membered chelate ring lowers the activation energy for nucleophilic attack (by Cl⁻) on the methyl group, converting your target (Methoxy) into the byproduct (Hydroxy).

Mechanism Substrate 2-Methoxy-4'-methylbenzophenone (Target Product) Complex Chelated Complex (Al Coordinates O=C and O-Me) Substrate->Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) Phenol 2-Hydroxy-4'-methylbenzophenone (Major Impurity) Complex->Phenol Sn2 Attack by Cl- MeCl MeCl (Gas) Complex->MeCl

Figure 2: The demethylation pathway facilitated by Lewis Acid chelation.

Part 3: Optimized Protocols

Protocol A: The "Soft" Friedel-Crafts (Recommended)

Best for: Scaling up without switching chemical routes.

The Fix: Replace "Hard" AlCl₃ with "Softer" Lewis acids (FeCl₃ or SnCl₄) that are strong enough to catalyze acylation but too weak to cleave the aryl methyl ether.

Reagents:

  • Substrate: 2-Methoxybenzoyl chloride (1.0 eq)

  • Reagent: Toluene (Solvent & Reactant - use 5-10 eq excess)

  • Catalyst: Iron(III) Chloride (FeCl₃) (5 mol% - catalytic amount is key) or Tin(IV) Chloride (SnCl₄) (1.1 eq).

  • Solvent: Nitromethane or DCM (if not using Toluene as solvent).

Step-by-Step:

  • Preparation: Flame-dry a 3-neck flask under Nitrogen.

  • Solvent Charge: Add 2-Methoxybenzoyl chloride (10 mmol) and dry Toluene (50 mmol).

  • Catalyst Addition (Critical):

    • If using FeCl₃: Add 0.5 mmol (5 mol%) solid FeCl₃. Heat to reflux (110°C). The reaction relies on thermal activation rather than stoichiometric Lewis acid complexation.

    • If using SnCl₄: Cool to 0°C. Add SnCl₄ (11 mmol) dropwise. Warm to RT.

  • Monitoring: Monitor by TLC. If the reaction stalls at 50% conversion, add another 2 mol% FeCl₃.

  • Quench: Pour into ice-cold 1M HCl. (Do not use strong base, as it may emulsify).

Why this works: FeCl₃ is a milder Lewis acid. By running at reflux with catalytic amounts, you avoid the high concentration of metal-oxygen complexes that lead to demethylation [1].

Protocol B: The Grignard Route (The "Rescue" Method)

Best for: High-value synthesis where yield >80% is required and Lewis Acids are problematic.

The Fix: Avoid Friedel-Crafts entirely. Use a Grignard reagent on a nitrile.[1] This prevents any risk of demethylation and guarantees regioselectivity.

Reagents:

  • Electrophile: 2-Methoxybenzonitrile

  • Nucleophile: p-Tolylmagnesium Bromide (1.2 eq)

  • Solvent: THF / Toluene

Step-by-Step:

  • Grignard Formation: Prepare p-Tolylmagnesium bromide in THF (or purchase 1.0M solution).

  • Addition: Cool the Grignard solution to 0°C. Add 2-Methoxybenzonitrile (dissolved in toluene) dropwise.

    • Note: The nitrile prevents over-addition (unlike acid chlorides which can form tertiary alcohols).

  • Imine Hydrolysis: The reaction forms an intermediate imine salt. Stir at reflux for 3 hours.

  • Acid Hydrolysis: Cool to RT. Add 2M H₂SO₄ and reflux for 1 hour. This converts the imine (C=N) to the ketone (C=O).

  • Workup: Extract with EtOAc. The product will be the pure ketone.

Why this works: Grignard reagents are non-acidic. The ether linkage is completely stable under these basic conditions.

Part 4: Data & Comparison

Table 1: Comparison of Methodologies

ParameterStandard AlCl₃ (Current)Protocol A (FeCl₃/SnCl₄)Protocol B (Grignard)
Yield 30-45%65-75%85-92%
Major Impurity 2-Hydroxy-4'-methylBP (Phenol)Unreacted SMBiaryl coupling (trace)
Reaction Temp 0°C to RTReflux (FeCl₃) or RT (SnCl₄)Reflux
Complexity LowMediumMedium-High
Scalability High (if optimized)HighModerate

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I just use Anisole and p-Toluoyl chloride instead? A: No. While Anisole is more reactive, Friedel-Crafts acylation of Anisole is para-directing. You will obtain 4-Methoxy-4'-methylbenzophenone , not the 2-Methoxy isomer you require. The ortho position is sterically hindered and electronically less favored compared to the para position [2].

Q2: My product is a dark oil that won't crystallize. Why? A: This "tar" is often a mixture of the target ketone and the demethylated phenol. The phenol can form hydrogen-bonded aggregates.

  • Fix: Dissolve the oil in DCM and wash with 1M NaOH. The NaOH will extract the phenolic impurity into the aqueous layer (as the phenoxide). The organic layer will retain your neutral 2-methoxy product.

Q3: Why does the reaction stall after 50% conversion? A: In the AlCl₃ method, the product (benzophenone) is a better ligand for AlCl₃ than the starting material (acid chloride). The product sequesters the catalyst. You theoretically need >1.0 eq of AlCl₃, but adding more increases the demethylation rate. This is why Protocol A (Catalytic FeCl₃) is superior—it turns over without being trapped by the product.

References

  • Mechanism of Demethylation: Du, Z. T., et al. (2010).[2] "A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." Journal of Chemical Research.[2]

  • Regioselectivity in Toluene Acylation: Clark, J. (2023). "Friedel-Crafts Acylation of Methylbenzene (Toluene)." Chemistry LibreTexts.

  • Grignard Alternatives: BenchChem Protocols. (2025). "Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents."

  • Hydroxy-Analog Synthesis (Evidence of Demethylation Risk): ChemicalBook. (2026). "2-Hydroxy-4-methoxy-4'-methylbenzophenone Preparation."

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for overcoming solubility issues with 2-Methoxy-4'-methylbenzophenone.

Welcome to the technical support guide for 2-Methoxy-4'-methylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a hydrophobic benzophenone derivative, this compound's low aqueous solubility is its most significant handling challenge. This guide provides a structured approach, from understanding its fundamental properties to applying advanced solubilization techniques, ensuring the integrity and success of your experimental work.

Section 1: Understanding the Molecule - Physicochemical Profile

A thorough understanding of 2-Methoxy-4'-methylbenzophenone's properties is the foundation for troubleshooting solubility. Its structure, characterized by two aromatic rings, dictates its hydrophobic nature and preference for nonpolar environments.[1][2]

Table 1: Key Physicochemical Properties of 2-Methoxy-4'-methylbenzophenone

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [3]
Appearance Yellow to off-white crystalline solid/powder[1]
Melting Point 61-65 °C[1]
Boiling Point 389.4 °C at 760 mmHg[1]
IUPAC Name (2-methoxyphenyl)-(4-methylphenyl)methanone[3]

The primary challenge arises from its very low water solubility. The principle of "like dissolves like" governs its behavior, making it soluble in organic solvents but practically insoluble in aqueous buffers.[2][4]

Table 2: Solubility Profile of 2-Methoxy-4'-methylbenzophenone in Common Solvents

SolventSolubilityRationale & CommentsSource
Water InsolubleThe molecule is predominantly nonpolar and hydrophobic.[4]
Ethanol SolubleProvides appropriate polarity and hydrogen bonding capabilities.[1]
Acetone SolubleA polar aprotic solvent that effectively dissolves the compound.[1]
Chloroform SolubleA nonpolar organic solvent that readily dissolves the compound.[1]
Toluene FavorableA nonpolar aromatic solvent; interactions are favored by the compound's aromatic rings.[1]
Diethyl Ether FavorableA nonpolar solvent suitable for dissolving benzophenone derivatives.[1]

Section 2: FAQs - First-Line Troubleshooting

This section addresses the most common issues encountered when working with 2-Methoxy-4'-methylbenzophenone.

Q1: I'm trying to dissolve 2-Methoxy-4'-methylbenzophenone directly into my PBS/TRIS buffer, but it won't go into solution. Why?

A: This is expected behavior. 2-Methoxy-4'-methylbenzophenone is a classic hydrophobic molecule. Its chemical structure lacks the necessary polar functional groups to form favorable interactions with water molecules in the buffer. To work with this compound in an aqueous system, you must first create a concentrated stock solution in a suitable organic solvent.

Q2: What is the best organic solvent to prepare a high-concentration stock solution for biological experiments?

A: The ideal solvent should dissolve the compound at a high concentration and be miscible with your final aqueous medium. For most biological applications, Dimethyl sulfoxide (DMSO) is the first-choice solvent due to its high dissolving power for hydrophobic compounds and its miscibility with water. Ethanol is another excellent and often less cytotoxic alternative.[1]

  • Recommendation: Start by preparing a 10 mM or 20 mM stock solution in 100% DMSO or absolute ethanol. Ensure the compound is fully dissolved, using gentle warming (not to exceed 37°C) or brief sonication if necessary.[5] Store this stock solution tightly sealed, protected from light, and at an appropriate temperature (e.g., -20°C) as per its stability profile.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture media. What's happening and how do I fix it?

A: This is a classic problem of solvent-shifting precipitation. While the compound is stable in 100% organic solvent, the final concentration of that solvent in your aqueous medium is too low to maintain solubility. The hydrophobic compound molecules crash out of the solution as they are exposed to the aqueous environment.

Follow this systematic troubleshooting workflow to resolve the issue.

G cluster_problem Initial State cluster_steps Troubleshooting Pathway cluster_solution Resolution Problem Precipitation Observed in Aqueous Medium Check_Conc Is the final compound concentration too high? Problem->Check_Conc Reduce_Conc Action: Lower the final working concentration. Check_Conc->Reduce_Conc Yes Check_Cosolvent Is the final co-solvent (e.g., DMSO) % too low? Check_Conc->Check_Cosolvent No Success Compound is Soluble in Final Medium Reduce_Conc->Success Increase_Cosolvent Action: Increase co-solvent %. (e.g., from 0.1% to 0.5%) Verify experimental tolerance. Check_Cosolvent->Increase_Cosolvent Yes Advanced Action: Proceed to Advanced Solubilization Methods (e.g., Surfactants). Check_Cosolvent->Advanced No, at max tolerance Increase_Cosolvent->Success Advanced->Success

Caption: Systematic workflow for troubleshooting precipitation.

Section 3: Advanced Solubility Enhancement Protocols

If standard co-solvent methods are insufficient, more advanced formulation strategies may be required. These techniques alter the micro-environment around the compound to make it more compatible with the aqueous medium.

Protocol 1: Co-Solvent System Optimization

This protocol helps you empirically determine the best co-solvent for your specific experimental conditions.

Objective: To find a co-solvent that maximizes solubility while minimizing impact on the experimental system (e.g., cell viability, enzyme activity).

Materials:

  • 2-Methoxy-4'-methylbenzophenone

  • DMSO (Dimethyl sulfoxide)

  • Ethanol (Absolute, 200 proof)

  • Propylene glycol

  • Aqueous buffer or medium (your experimental system)

Procedure:

  • Prepare Stock Solutions: Create 10 mM stock solutions of the compound in each of the three organic solvents (DMSO, Ethanol, Propylene Glycol).

  • Serial Dilution Test: Set up a series of microcentrifuge tubes containing your final aqueous medium.

  • Spike and Observe: Add aliquots of a stock solution to the tubes to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%). Ensure rapid mixing during addition by vortexing or pipetting.

  • Incubate and Inspect: Incubate the tubes under your experimental conditions (e.g., 37°C for 1 hour). Inspect for any signs of precipitation (cloudiness, visible particles) against a dark background.

  • Determine Solubility Limit: The highest concentration of the compound that remains clear in a given co-solvent percentage is your working solubility limit for that system.

  • Validate: Crucially, run a vehicle control experiment using the determined co-solvent and its concentration to ensure it does not interfere with your assay.

Protocol 2: Micellar Solubilization Using Surfactants

Surfactants can form micelles that encapsulate hydrophobic molecules, dramatically increasing their apparent solubility in water.[6] This is a powerful technique for creating stable aqueous formulations.

Caption: Mechanism of micellar solubilization of a hydrophobic drug.

Objective: To prepare a clear, aqueous formulation of 2-Methoxy-4'-methylbenzophenone using a non-ionic surfactant.

Materials:

  • 2-Methoxy-4'-methylbenzophenone

  • Tween® 20 or Polysorbate 20

  • Ethanol

  • Aqueous buffer

Procedure:

  • Primary Solution: Dissolve the 2-Methoxy-4'-methylbenzophenone in a minimal amount of ethanol. For example, dissolve 10 mg of the compound in 200 µL of ethanol. This step ensures the compound is in a monomeric state before encountering the surfactant.

  • Surfactant Addition: To this ethanolic solution, add the Tween® 20. A common starting point is a 5- to 10-fold mass excess of surfactant to the compound. For 10 mg of the compound, use 50-100 mg of Tween® 20. Mix thoroughly.

  • Hydration: Slowly add your aqueous buffer to the ethanol-surfactant-compound mixture dropwise while continuously and vigorously vortexing. This slow addition is critical for the proper formation of drug-loaded micelles.

  • Ethanol Removal (Optional but Recommended): If ethanol is incompatible with your downstream application, it can be removed by gentle nitrogen stream evaporation or rotary evaporation, which will leave a clear aqueous solution of the micelle-encapsulated compound.

  • Final Volume Adjustment & Filtration: Adjust to the final desired volume with your buffer. Filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated aggregates and ensure sterility. The resulting solution should be clear and stable against precipitation.

Section 4: Safety and Handling

Proper handling is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[7][8]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[4][7]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[4][8]

References

  • National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]

  • Google Patents. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • Vimalson, D. C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]

  • Jadav, N., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • National Center for Biotechnology Information. 2-Hydroxy-4-methoxy-4'-methylbenzophenone. PubChem. [Link]

  • National Center for Biotechnology Information. 2-Methoxy-4'-methylbenzophenone. PubChem. [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • FUJIFILM Wako.
  • Google Patents.
  • ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF. [Link]

  • National Center for Biotechnology Information. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Google Patents.
  • Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • National Center for Biotechnology Information. 4-Methoxybenzophenone. PubChem. [Link]

  • National Toxicology Program (NTP). NCTR TR E02186.01 Oxybenzone: Appendix IV. Chemistry Report. [Link]

Sources

optimizing temperature control in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Temperature Control & Troubleshooting Thermal Anomalies

Part 1: Core Directive – The Thermodynamics of Control

Welcome to the technical support hub for Friedel-Crafts (FC) acylation. You are likely here because your reaction is either (a) generating uncontrollable heat, (b) stalling due to "sludge" formation, or (c) yielding the wrong regioisomer.

In FC acylation, temperature is not just a variable; it is the primary switch between kinetic and thermodynamic control. Unlike alkylation, acylation is generally irreversible, but the complexation step is highly exothermic, and high temperatures can induce deacylation or rearrangement in sterically crowded systems.

The Golden Rule: Heat is a byproduct of catalyst activation, but a distinct enemy of regioselectivity. Your goal is to maintain the minimum temperature required to overcome the activation energy (


) of the acylium ion attack, without crossing the threshold for side reactions or solvent boil-over.

Part 2: The Knowledge Base (FAQ)

Q1: Why does my reaction solidify ("turn to sludge") halfway through?

A: This is the "Red Aluminum Complex" phenomenon. The product of FC acylation is a ketone, which is a Lewis base.[1] It forms a 1:1 complex with the Lewis Acid (e.g.,


). This complex is often an ionic solid or a highly viscous oil that is insoluble in non-polar solvents like DCM or 

.
  • The Fix: Do not increase heat immediately. Switch from magnetic to mechanical stirring (overhead stirrer). If the slurry stops moving, you create "hot spots" leading to thermal runaway. Add more solvent or use a co-solvent (e.g., Nitromethane) to solubilize the complex.

Q2: Kinetic vs. Thermodynamic Control: How do I choose?

A:

  • Kinetic Control (Low Temp, -10°C to 0°C): Favors the position of highest electron density (fastest attack). Critical for activated substrates (e.g., Anisole, Phenol) to prevent polyacylation or polymerization.

  • Thermodynamic Control (High Temp, >50°C or Reflux): Favors the most sterically stable product. Necessary for deactivated rings (e.g., Chlorobenzene) or bulky substrates (e.g., Naphthalene acylation shifts from 1-acetyl to 2-acetyl at higher temps).

Q3: Why is Nitrobenzene used for high-temp reactions?

A: Nitrobenzene is a polar solvent that forms a loose complex with


. This "buffers" the catalyst, reducing its immediate aggression (preventing tar formation) while its high boiling point (210°C) allows you to drive difficult reactions that require high thermal energy. Warning: It is toxic and difficult to remove.

Part 3: Troubleshooting Matrix (Active Experiments)

Use this matrix to diagnose live issues in the fume hood.

SymptomProbable CauseImmediate ActionPrevention
Runaway Exotherm (Temp spikes >10°C/min)Rate of

addition exceeds heat removal capacity.
Stop addition immediately. Maximize cooling bath contact. Do not quench (water causes explosion).Use a solid addition funnel or add catalyst as a slurry. Monitor internal temp, not bath temp.
Reaction Stalls (No conversion by TLC/HPLC)Catalyst poisoning (moisture) or "Complex Sequestration."Add 0.5 eq fresh catalyst. If solid, raise temp cautiously by 5°C increments.Ensure system is under

. Use >1.1 eq of

(catalyst is consumed by product).
Wrong Isomer (e.g., meta vs para)Temperature too high (Thermodynamic shift) or Isomerization.Lower reaction temp.[2][3] Quench earlier.Run at 0°C initially. Only heat if conversion is <10% after 1 hour.
Violent Quench (Eruption during workup)Hydrolysis of excess

releases HCl gas + Heat.
Pour reaction mixture into ice/acid mix. Never add water to the reaction.Use an external ice bath during quenching. Account for HCl gas evolution (scrubber).

Part 4: The "Temperature-Ramp" Optimization Protocol

Do not default to "Reflux overnight." Use this stepwise protocol to determine the optimal thermal window for a new substrate.

Phase 1: The Cryogenic Initiation
  • Setup: Flame-dried glassware,

    
     atmosphere, overhead stirring.
    
  • Solvent: DCM (for activated) or DCE (for deactivated).

  • Cooling: Cool substrate + acyl chloride to -10°C to 0°C .

  • Addition: Add

    
     portion-wise. Maintain internal temp < 5°C.
    
    • Why? The formation of the acylium ion is exothermic. Controlling this prevents early side reactions.

Phase 2: The Kinetic Check
  • Stir at 0°C for 30 minutes.

  • Sample: Take an aliquot for TLC/LCMS.

  • Decision:

    • Conversion > 50%: Keep at 0°C. You are under kinetic control.

    • Conversion < 10%: Proceed to Phase 3.

Phase 3: The Thermal Step-Up
  • Remove cooling bath. Allow to reach Room Temp (20-25°C). Stir 1 hour.

  • Check: If conversion is still low, switch to heating mantle.

  • Ramp: Heat to 40°C. Monitor conversion every 30 mins.

  • Ceiling: Do not exceed 60°C with DCM (boiling point limitation). If higher temp is needed, switch solvent to DCE (83°C) or Nitrobenzene.

Part 5: Visualizing the Logic

Diagram 1: Kinetic vs. Thermodynamic Pathways

This diagram illustrates how temperature dictates the reaction path, using Naphthalene as a classic model.

ReactionEnergy Fig 1: Thermal Influence on Regioselectivity (Naphthalene Model) Start Reagents (Naphthalene + Acyl-Cl) Intermediate Sigma Complex (Intermediate) Start->Intermediate Activation (AlCl3) Kinetic Kinetic Product (1-Acylnaphthalene) Formed at Low T (<20°C) Intermediate->Kinetic Low Ea (Fast, Irreversible at Low T) Thermo Thermodynamic Product (2-Acylnaphthalene) Formed at High T (>60°C) Intermediate->Thermo High Ea (Slow, Reversible at High T) Kinetic->Thermo Isomerization (High Heat + Acid)

Caption: Low temperatures trap the kinetic product (1-position).[2][4] High thermal energy allows the system to overcome the higher activation barrier to form the more stable thermodynamic product (2-position) or isomerize existing products.

Diagram 2: Thermal Troubleshooting Workflow

Follow this logic flow when an active reaction behaves unexpectedly.

Troubleshooting Fig 2: Real-time Thermal Troubleshooting Logic Issue Identify Thermal Issue Exotherm Rapid Temp Spike Issue->Exotherm Stall Reaction Stalled Issue->Stall Sludge Solidification Issue->Sludge Action_Exo STOP Addition Apply External Cooling Check Stirring Exotherm->Action_Exo Action_Stall Check Moisture Add 10% Catalyst Increase T by 5°C Stall->Action_Stall Action_Sludge Switch to Mechanical Stirrer Add Co-solvent (Nitromethane) Sludge->Action_Sludge

Caption: Decision tree for managing common thermal anomalies during the acylation process.

Part 6: References & Verification

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst complexes).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed discussion on Kinetic vs Thermodynamic control in EAS).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling AlCl3 and quenching exotherms).

  • Eyley, S. C. (1991). "The Aliphatic Friedel-Crafts Reaction". Comprehensive Organic Synthesis, Vol 2, 707-731. (Review of acylation conditions and solvent effects).

  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons". Chemical Reviews, 55(2), 229-281.[5] (Specific data on Naphthalene acylation temperature dependence).

Sources

Validation & Comparative

comparative analysis of the spectroscopic properties of benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

The benzophenone (BP) scaffold is ubiquitous in photochemistry and pharmaceutical sciences, serving roles ranging from triplet sensitizers in organic synthesis to UV-protective agents in formulation stability. For the application scientist, selecting the correct derivative requires a nuanced understanding of how substituents perturb the electronic landscape of the carbonyl chromophore.

This guide provides a comparative analysis of three distinct classes of benzophenone derivatives:

  • Unsubstituted Benzophenone (BP): The archetypal triplet sensitizer.

  • Amino-Benzophenones (e.g., Michler’s Ketone): Characterized by Intramolecular Charge Transfer (ICT).

  • Hydroxy-Benzophenones (e.g., Oxybenzone): Dominated by Excited State Intramolecular Proton Transfer (ESIPT).

We focus on the causality between molecular structure and spectroscopic performance, providing actionable protocols for characterization.

Fundamental Photophysics: The Electronic Battlefield

To interpret the spectra of benzophenone derivatives, one must understand the competition between the


 and 

states.
  • The

    
     Transition:  Typically the lowest energy transition (
    
    
    
    ) in unsubstituted BP. It is symmetry-forbidden (weak,
    
    
    ) but facilitates rapid Intersystem Crossing (ISC) to the triplet state due to El-Sayed’s rules.
  • The

    
     Transition:  Higher energy, symmetry-allowed (strong, 
    
    
    
    ).
  • Solvatochromism as a Diagnostic Tool:

    • Polar Solvents: Stabilize the

      
       state (Red Shift) and destabilize the 
      
      
      
      state (Blue Shift).
    • Implication: In polar media, the intense

      
       band can obscure the weak 
      
      
      
      band, altering the photochemistry from radical abstraction (typical of
      
      
      ) to charge transfer.
Visualization: Photophysical Pathways

The following diagram contrasts the standard triplet mechanism of Benzophenone with the dissipation mechanism of Oxybenzone.

Jablonski cluster_BP Benzophenone (Triplet Sensitizer) cluster_Oxy Oxybenzone (UV Filter) BP_S0 S0 (Ground) BP_S1 S1 (n-pi*) BP_S0->BP_S1 Absorption (UV-A) BP_T1 T1 (Triplet) BP_S1->BP_T1 Fast ISC (~100%) BP_T1->BP_S0 Phosphorescence BP_Rxn H-Abstraction / Reaction BP_T1->BP_Rxn Photochemistry Oxy_S0 S0 (Enol) Oxy_S1 S1 (Enol) Oxy_S0->Oxy_S1 Absorption Oxy_S1_Keto S1 (Keto) Oxy_S1->Oxy_S1_Keto ESIPT (Ultrafast) Oxy_S0_Keto S0 (Keto) Oxy_S1_Keto->Oxy_S0_Keto IC (Heat Dissipation) Oxy_S0_Keto->Oxy_S0 Proton Back-Transfer

Figure 1: Comparative Jablonski diagram showing the high ISC efficiency of Benzophenone versus the rapid thermal dissipation cycle (ESIPT) of Oxybenzone.

Comparative Analysis of Derivatives

Unsubstituted Benzophenone (The Standard)
  • Key Feature: Near unity triplet yield (

    
    ).
    
  • Spectroscopy: Exhibits a weak absorption "shoulder" at ~330-340 nm (

    
    ).
    
  • Application: Ideal for photosensitization. It generates singlet oxygen or abstracts hydrogen atoms from solvents.

  • Limitation: Poor fluorescence makes it useless as a fluorescent probe.

4,4'-Bis(dimethylamino)benzophenone (Michler’s Ketone)
  • Key Feature: Intramolecular Charge Transfer (ICT).

  • Spectroscopy: The amino groups donate electron density, significantly stabilizing the

    
     state. This causes a massive red shift in absorption (
    
    
    
    nm) and a large increase in molar absorptivity compared to BP.
  • Solvent Effect: In polar solvents, the ICT state is stabilized, often leading to fluorescence rather than phosphorescence.

  • Application: Photoinitiators in curing processes; however, toxicity concerns (carcinogenicity) limit pharmaceutical use.

2-Hydroxy-4-methoxybenzophenone (Oxybenzone/Benzophenone-3)
  • Key Feature: Excited State Intramolecular Proton Transfer (ESIPT).

  • Mechanism: Upon excitation, the phenolic proton tunnels to the carbonyl oxygen. This keto-tautomer rapidly decays to the ground state via Internal Conversion (IC), releasing energy as heat rather than light or reactive triplets.

  • Spectroscopy: Broad absorption in UVB/UVA region; negligible fluorescence (

    
    ).
    
  • Application: Gold standard for UV filters in sunscreens and protecting light-sensitive active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table summarizes the spectral properties in Ethanol (polar protic solvent) unless otherwise noted.

Compound

(nm)

(

)
Dominant Transition

(Triplet Yield)
Primary Application
Benzophenone ~252 (

)~333 (

)
~18,000~150

(lowest state)
~1.0Photosensitizer
Michler's Ketone ~365~30,000CT /

< 0.1 (solvent dependent)Photoinitiator
Oxybenzone ~288, ~325~15,000

/ CT
NegligibleUV Filter / Stabilizer
4-Hydroxybenzophenone ~290~18,000

ModeratePolymer Additive

Note: Values are approximate and highly solvent-dependent. Data synthesized from standard photochemistry handbooks [1, 2].

Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Accurate quantification of light absorption capacity for dosage calculations.

  • Solvent Selection: Use spectroscopic grade Ethanol or Cyclohexane. Ensure the solvent cutoff is < 210 nm.

  • Blanking: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a baseline correction on the UV-Vis spectrophotometer (200–500 nm).

  • Stock Preparation: Prepare a 1.0 mM stock solution of the derivative. Weigh solid using an analytical balance (

    
     mg precision).
    
  • Dilution Series: Prepare 5 dilutions ranging from 10

    
    M to 100 
    
    
    
    M.
  • Measurement: Measure Absorbance (A) at

    
    .
    
  • Analysis: Plot A vs. Concentration (M). The slope is

    
     (Beer-Lambert Law: 
    
    
    
    ).
    • Validation:

      
       must be 
      
      
      
      . If the line curves at high concentrations, dilute further to eliminate aggregation effects.
Protocol B: Fluorescence Quantum Yield ( ) Measurement

Objective: Assess the efficiency of radiative decay vs. non-radiative loss (important for probes vs. filters).

Workflow Visualization:

QuantumYield Step1 Select Standard (e.g., Quinine Sulfate) Step2 Prepare Solutions (Sample & Standard) Step1->Step2 Step3 Adjust Absorbance (OD < 0.1 at Ex. Wavelength) Step2->Step3 Critical: Avoid Inner Filter Effect Step4 Acquire Emission Spectra (Integrate Area) Step3->Step4 Step5 Calculate Phi (Comparative Formula) Step4->Step5

Figure 2: Workflow for comparative quantum yield determination. Keeping optical density (OD) below 0.1 is critical to prevent re-absorption artifacts.

Detailed Steps:

  • Standard Selection: Choose a standard with known

    
     close to the sample's excitation range (e.g., Quinine Sulfate in 0.1 M 
    
    
    
    ,
    
    
    ).
  • Absorbance Matching: Adjust the concentration of both the sample and standard so that their absorbance at the excitation wavelength is identical and below 0.1 (preferably 0.05).

    • Why? This eliminates the "Inner Filter Effect" where the sample re-absorbs its own emission, skewing results.

  • Acquisition: Record the fluorescence emission spectrum for both.

  • Calculation: Use the following equation:

    
    
    Where 
    
    
    
    is the integrated emission area,
    
    
    is absorbance at excitation, and
    
    
    is the refractive index of the solvent.

References

  • NIST Chemistry WebBook, SRD 69. Benzophenone UV-Vis Spectra. National Institute of Standards and Technology. [Link]

  • PubChem Database. Oxybenzone (Benzophenone-3) Compound Summary. National Center for Biotechnology Information. [Link]

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C.Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard Reference Text).
  • Murov, S. L.Handbook of Photochemistry. Marcel Dekker. (Standard Reference for Quantum Yields and Triplet Energies).

validating the structure of synthesized 2-Methoxy-4'-methylbenzophenone with NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Validation of Synthesized 2-Methoxy-4'-methylbenzophenone

Executive Summary & Technical Context

In the synthesis of substituted benzophenones—specifically 2-Methoxy-4'-methylbenzophenone —the primary challenge is not merely yield, but regiochemical purity. Common synthetic routes, such as the Friedel-Crafts acylation of toluene with 2-methoxybenzoyl chloride (or conversely, anisole with 4-methylbenzoyl chloride), often yield complex mixtures of isomers (ortho/para substitution) and bis-acylated byproducts.

This guide provides a comparative analysis of analytical methodologies used to validate the structure of this specific molecule. Unlike standard certificates of analysis, we focus on the causality of spectral features—explaining why specific signals confirm the 2-position methoxy group versus the thermodynamically favored 4-position, and how Mass Spectrometry (MS) complements Nuclear Magnetic Resonance (NMR) to rule out isobaric impurities.

Comparative Analysis: Analytical Modalities

To validate the structure, we must compare the efficacy of three primary modalities: 1H NMR , 13C NMR , and GC-MS . The table below summarizes their diagnostic utility specifically for differentiating 2-Methoxy-4'-methylbenzophenone from its likely isomer, 4-Methoxy-4'-methylbenzophenone.

Feature1H NMR (Proton) 13C NMR (Carbon) GC-MS (EI Source)
Primary Utility Regiochemistry & IntegrationCarbon Skeleton & Quaternary CarbonsMolecular Weight & Fragmentation
Differentiation Power High : Coupling patterns (splitting) definitively identify ortho vs. para substitution.Medium : Chemical shifts of carbonyl and ipso carbons vary by isomer.Low : Isomers often share identical molecular ions (

) and similar fragments.
Key Diagnostic Signal Aromatic region (6.9–7.8 ppm). Look for ABCD system vs. AA'BB'.Carbonyl peak (~195 ppm) and Methoxy carbon (~55 ppm).Molecular Ion (

226) and Tropylium ion formation.
Sample Requirement ~5-10 mg in

~20-50 mg in

<1 µg (diluted)
Verdict Gold Standard for structure.Supporting evidence.Critical for purity/MW confirmation.

Experimental Protocols

The following protocols are designed to ensure self-validating results. We utilize a "triangulation" approach where MS confirms the mass, and NMR confirms the connectivity.

Protocol A: High-Resolution 1H and 13C NMR Spectroscopy

Objective: To distinguish the asymmetric 2-substituted ring from the symmetric 4-substituted ring.

  • Solvent Selection: Dissolve 15 mg of the synthesized product in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% TMS (Tetramethylsilane) as an internal reference. 
    
    
    
    is chosen for its ability to prevent hydrogen bonding aggregation common in benzophenones.
  • Instrument Setup:

    • Frequency: Minimum 400 MHz (essential to resolve aromatic multiplets).

    • Temperature: 298 K.

    • Number of Scans (NS): 16 (1H), 512 (13C).

    • Pulse Delay (D1): 1.0s (1H), 2.0s (13C) to allow full relaxation of quaternary carbons.

  • Acquisition: Acquire the FID and apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm molecular weight (


) and assess volatile impurities.
  • Sample Prep: Dilute the product to 100 ppm in Dichloromethane (DCM).

  • Method Parameters:

    • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

    • Inlet Temp: 250°C.

    • Oven Ramp: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
    • Ionization: Electron Impact (EI) at 70 eV.

Structural Validation Logic (The "Why")

Mass Spectrometry Interpretation

The molecular formula is


.
  • Molecular Ion (

    
    ):  Look for a distinct peak at m/z 226 .
    
  • Base Peak/Fragmentation:

    • m/z 211: Loss of methyl radical (

      
      ).
      
    • m/z 135: The 2-methoxybenzoyl cation (cleavage alpha to carbonyl). This is a critical diagnostic fragment distinguishing it from isomers where the methoxy is on the other ring or absent.

    • m/z 119: The 4-methylbenzoyl cation.

NMR Interpretation (The Regiochemistry Check)

This is the critical step. You are looking for two distinct aromatic systems:

  • Ring B (4'-methyl substituted): This ring possesses a plane of symmetry.

    • Pattern: An AA'BB' system (often appearing as two doublets) in the 7.2–7.8 ppm range.

    • Integration: 4 Protons.

  • Ring A (2-methoxy substituted): This ring is asymmetric.

    • Pattern: An ABCD system. You should see four distinct aromatic environments.

    • Key Shift: The proton at position 3 (ortho to the methoxy group) will be significantly shielded (upfield, ~6.9-7.0 ppm) compared to the proton at position 6 (ortho to the carbonyl), which will be deshielded (downfield, ~7.4-7.6 ppm).

    • Coupling: Look for a doublet of doublets (dd) indicating ortho and meta coupling.

If you see two sets of AA'BB' patterns (two pairs of doublets), your synthesis failed, and you likely produced the 4,4'-isomer.

Visualization of Validation Workflow

The following diagram illustrates the decision matrix for validating the product.

ValidationWorkflow Start Synthesized Solid (Crude/Purified) GCMS Step 1: GC-MS Analysis (Purity & MW) Start->GCMS CheckMass Is M+ = 226 m/z? GCMS->CheckMass FailMass Incorrect Product (Check Starting Materials) CheckMass->FailMass No NMR_H Step 2: 1H NMR (400 MHz) (Regiochemistry) CheckMass->NMR_H Yes CheckRegion Aromatic Region Analysis (6.5 - 8.0 ppm) NMR_H->CheckRegion PatternA Pattern: 2 Doublets (AA'BB') + 1 Complex (ABCD) CheckRegion->PatternA Asymmetric Ring Found PatternB Pattern: Two sets of Doublets (2 x AA'BB') CheckRegion->PatternB Symmetric Rings Only ResultSuccess VALIDATED: 2-Methoxy-4'-methylbenzophenone PatternA->ResultSuccess ResultFail ISOMER ERROR: Likely 4-Methoxy isomer PatternB->ResultFail

Figure 1: Decision tree for structural validation. Note the critical divergence point at the Aromatic Region Analysis.

Mechanistic Insight: The Friedel-Crafts Pathway

To understand the impurities, we must visualize the reaction pathway. The interaction between the acyl chloride and the Lewis Acid (


) generates the acylium ion, which attacks the aromatic ring.

ReactionPathway R1 2-Methoxybenzoyl Chloride Inter Acylium Ion Complex R1->Inter Lewis Acid Activation R2 Toluene Cat AlCl3 Prod_Target TARGET: 2-Methoxy-4'-methyl... Inter->Prod_Target + Toluene (Para Attack - Major) Prod_Iso IMPURITY: 2-Methoxy-2'-methyl... Inter->Prod_Iso + Toluene (Ortho Attack - Minor)

Figure 2: Simplified Friedel-Crafts acylation pathway showing the origin of the target molecule and potential steric isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on interpreting ABCD vs AA'BB' systems).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Standard reference for benzophenone spectral data).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for MS fragmentation mechanisms of ketones).

A Comparative Guide to the Quantum Yield of 2-Methoxy-4'-methylbenzophenone and Other Photosensitizers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the quantum yield of 2-Methoxy-4'-methylbenzophenone with other commonly used photosensitizers. Understanding the efficiency of a photosensitizer in generating reactive species upon light absorption, quantified by its quantum yield, is paramount for applications ranging from photodynamic therapy and photocatalysis to materials science. This document offers objective comparisons, supported by experimental data and detailed methodologies, to empower informed decisions in your research and development endeavors.

The Central Role of Quantum Yield in Photosensitization

A photosensitizer is a molecule that, upon absorbing light energy, can transfer that energy to another molecule, often molecular oxygen, to generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide anions. The efficiency of this process is defined by the quantum yield (Φ) , which is the ratio of the number of desired events (e.g., molecules of singlet oxygen generated) to the number of photons absorbed by the photosensitizer.

Two key quantum yields are critical for evaluating a photosensitizer's performance:

  • Triplet Quantum Yield (ΦT): This represents the fraction of absorbed photons that lead to the formation of the photosensitizer's excited triplet state. A high triplet quantum yield is a prerequisite for efficient energy transfer to molecular oxygen, as the triplet state is relatively long-lived.

  • Singlet Oxygen Quantum Yield (ΦΔ): This measures the efficiency of generating singlet oxygen from the excited triplet state of the photosensitizer. It is a direct indicator of the photosensitizer's potential for inducing cytotoxicity in photodynamic therapy or driving photooxidative reactions.

The overall process can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur in a photosensitizer upon light absorption.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence O2 ³O₂ (Triplet Oxygen) T1->O2 Energy Transfer to O₂ T2 T₂ (Second Excited Triplet State) T2->T1 Internal Conversion (IC) O2_singlet ¹O₂ (Singlet Oxygen)

Caption: Jablonski diagram illustrating the photophysical processes of a photosensitizer.

Comparative Analysis of Quantum Yields

Based on data for structurally similar compounds like 4-methoxybenzophenone, which exhibits a high intersystem crossing quantum yield, it is reasonable to estimate that the triplet quantum yield (ΦT) of 2-Methoxy-4'-methylbenzophenone is in the range of 0.8 - 1.0 .

The singlet oxygen quantum yield (ΦΔ) is dependent on the efficiency of energy transfer from the triplet state of the photosensitizer to ground-state triplet oxygen. For many benzophenones, this process is also quite efficient. Therefore, we can estimate the singlet oxygen quantum yield (ΦΔ) of 2-Methoxy-4'-methylbenzophenone to be in the range of 0.3 - 0.5 .

The following table provides a comparison of the estimated quantum yields for 2-Methoxy-4'-methylbenzophenone with experimentally determined values for other commonly used photosensitizers.

PhotosensitizerTriplet Quantum Yield (ΦT)Singlet Oxygen Quantum Yield (ΦΔ)Solvent
2-Methoxy-4'-methylbenzophenone ~0.8 - 1.0 (Estimated) ~0.3 - 0.5 (Estimated) Various
Benzophenone~1.00.29 - 0.56Various
Rose Bengal0.76 - 0.860.75 - 0.80Methanol, Ethanol
Methylene Blue0.520.49 - 0.52Water, Ethanol
Hematoporphyrin IX0.840.59DMF
Photofrin®~0.80.45Aqueous Solutions

Note: Quantum yields can be highly solvent-dependent. The values presented are typical ranges found in the literature for the specified solvents.

Experimental Protocols for Quantum Yield Determination

Accurate determination of quantum yields is crucial for the reliable comparison of photosensitizers. Here, we provide detailed, step-by-step methodologies for measuring both triplet and singlet oxygen quantum yields.

Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis

Laser flash photolysis is a powerful technique to study the properties of transient species like triplet states. The triplet quantum yield is typically determined by a comparative method using a well-characterized standard with a known ΦT.

Principle: The method relies on the assumption that under identical excitation conditions (laser energy, wavelength, and solution absorbance), the initial concentration of the triplet state is proportional to its quantum yield. By comparing the initial triplet-triplet absorption of the sample to that of a standard, the unknown ΦT can be calculated.

Experimental Workflow:

Triplet_Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Laser Flash Photolysis Measurement cluster_analysis Data Analysis Prep_Sample Prepare Sample Solution (Absorbance ~0.1 at λ_ex) Deoxygenate Deoxygenate both solutions (e.g., by N₂ or Ar bubbling) Prep_Sample->Deoxygenate Prep_Standard Prepare Standard Solution (e.g., Benzophenone in Acetonitrile) (Absorbance matched to sample at λ_ex) Prep_Standard->Deoxygenate Excite Excite with Pulsed Laser (e.g., Nd:YAG laser at 355 nm) Deoxygenate->Excite Probe Probe with a monitoring light source (e.g., Xenon arc lamp) Excite->Probe Detect Detect Transient Absorption at λ_max of Triplet-Triplet Absorption Probe->Detect Measure_Abs Measure Initial Triplet-Triplet Absorbance (ΔOD) for both sample and standard Detect->Measure_Abs Calculate Calculate Φ_T using the formula: Φ_T(sample) = Φ_T(std) * (ΔOD_sample / ΔOD_std) Measure_Abs->Calculate

Caption: Workflow for triplet quantum yield determination by laser flash photolysis.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a solution of the sample (e.g., 2-Methoxy-4'-methylbenzophenone) in a suitable solvent (e.g., acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength (λex).

    • Prepare a solution of a standard with a known triplet quantum yield (e.g., benzophenone in acetonitrile, ΦT = 1.0) with the same absorbance as the sample at λex.

    • Thoroughly deoxygenate both solutions by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to prevent quenching of the triplet state by oxygen.

  • Laser Flash Photolysis Measurement:

    • Place the cuvette containing the deoxygenated solution in the sample holder of the laser flash photolysis setup.

    • Excite the sample with a short laser pulse (e.g., from a Nd:YAG laser at 355 nm).

    • Monitor the change in optical density (ΔOD) at the wavelength of maximum triplet-triplet absorption for both the sample and the standard. This requires prior knowledge or determination of the triplet-triplet absorption spectrum.

  • Data Analysis:

    • Extrapolate the decay of the triplet-triplet absorption signal back to time zero to obtain the initial change in optical density (ΔODinitial) for both the sample and the standard.

    • Calculate the triplet quantum yield of the sample (ΦT, sample) using the following equation:

    ΦT, sample = ΦT, std × (ΔODinitial, sample / ΔODinitial, std) × (εT, std / εT, sample)

    where εT is the molar extinction coefficient of the triplet-triplet absorption. If the molar extinction coefficients are unknown, a relative quantum yield can be determined assuming they are similar, or further experiments are needed to determine them.

Determination of Singlet Oxygen Quantum Yield (ΦΔ) using a Chemical Trap

The singlet oxygen quantum yield can be determined by indirect methods involving a chemical trap that reacts specifically with singlet oxygen, leading to a change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is bleached upon reaction with ¹O₂.

Principle: The rate of bleaching of DPBF is proportional to the rate of singlet oxygen generation. By comparing the rate of DPBF bleaching in the presence of the sample to that in the presence of a standard with a known ΦΔ under identical conditions, the unknown quantum yield can be determined.

Experimental Workflow:

Singlet_Oxygen_Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Irradiation and Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare solutions of the sample, standard (e.g., Rose Bengal), and DPBF in a suitable solvent Mix_Solutions Mix photosensitizer and DPBF solutions (Absorbance of PS at λ_ex ~0.1) Prep_Solutions->Mix_Solutions Irradiate Irradiate with a continuous light source at a wavelength absorbed by the PS but not by DPBF Mix_Solutions->Irradiate Monitor_Abs Monitor the decrease in DPBF absorbance (at ~415 nm) over time Irradiate->Monitor_Abs Plot_Data Plot ln(A₀/Aₜ) vs. irradiation time for both sample and standard Monitor_Abs->Plot_Data Calculate_Slope Determine the slope (k) of the linear fit Plot_Data->Calculate_Slope Calculate_QY Calculate Φ_Δ using the formula: Φ_Δ(sample) = Φ_Δ(std) * (k_sample / k_std) Calculate_Slope->Calculate_QY

Caption: Workflow for singlet oxygen quantum yield determination using a chemical trap.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the sample, a standard photosensitizer with a known ΦΔ (e.g., Rose Bengal in ethanol, ΦΔ ≈ 0.75), and DPBF in a suitable air-saturated solvent (e.g., ethanol).

    • In a cuvette, mix the photosensitizer (sample or standard) and DPBF. The final concentration of the photosensitizer should result in an absorbance of ~0.1 at the irradiation wavelength, and the initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

  • Irradiation and Monitoring:

    • Irradiate the solution with a continuous light source (e.g., a laser or a filtered lamp) at a wavelength where the photosensitizer absorbs, but DPBF does not.

    • At regular time intervals, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum.

  • Data Analysis:

    • Plot the natural logarithm of the initial absorbance of DPBF divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time. This plot should be linear.

    • Determine the slope (k) of the linear fit for both the sample and the standard.

    • Calculate the singlet oxygen quantum yield of the sample (ΦΔ, sample) using the following equation:

    ΦΔ, sample = ΦΔ, std × (ksample / kstd) × (Fstd / Fsample)

    where F is the photon absorption correction factor, calculated as F = 1 - 10-Abs, where Abs is the absorbance of the photosensitizer at the irradiation wavelength. If the absorbances of the sample and standard are matched at the irradiation wavelength, this term becomes 1.

Conclusion

2-Methoxy-4'-methylbenzophenone, as a derivative of benzophenone, is anticipated to be an efficient triplet photosensitizer with a high triplet quantum yield and a moderate to high singlet oxygen quantum yield. While direct experimental values are yet to be reported, the provided estimates and comparative data with well-known photosensitizers offer a valuable baseline for its potential applications. The detailed experimental protocols included in this guide provide a robust framework for the accurate determination of these crucial photophysical parameters, enabling researchers to rigorously evaluate and compare the performance of 2-Methoxy-4'-methylbenzophenone and other novel photosensitizers in their specific applications.

References

  • Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Quantum yields for the photosensitized formation of the lowest electronically excited singlet state of molecular oxygen in solution. Journal of Physical and Chemical Reference Data, 24(2), 663-1021. [Link]

  • Reddi, E., & Jori, G. (1988). Steady-state and time-resolved spectroscopic studies of photodynamic sensitizers: porphyrins and phthalocyanines.
  • Gollnick, K., & Griesbeck, A. (1985). Singlet oxygen photooxygenation of furans: 1, 3-diphenylisobenzofuran as a chemical trap for singlet oxygen. Angewandte Chemie International Edition in English, 24(8), 725-727.
  • Lutkus, L. V., Rickenbach, S. S., & McCormick, T. M. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Journal of Photochemistry and Photobiology A: Chemistry, 379, 111-116. [Link]

  • Montagnon, T., Tofi, M., & Vassilikogiannakis, G. (2008). Rose Bengal and Methylene Blue: A comparison of two common singlet oxygen sensitizers. The Journal of organic chemistry, 73(18), 7249-7256.
  • Criado, S., et al. (2012). Benzophenone photosensitized DNA damage. Accounts of chemical research, 45(9), 1549-1560. [Link]

  • Hamblin, M. R., & Hasan, T. (2004). Photodynamic therapy: a new antimicrobial approach to infectious disease?. Photochemical & Photobiological Sciences, 3(5), 436-450. [Link]

Comparative Guide: Purity Assessment of Synthesized 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for assessing the purity of 2-Methoxy-4'-methylbenzophenone (MMBP) , a key intermediate often synthesized via Friedel-Crafts acylation.[1] It prioritizes the separation of critical regioisomeric impurities (e.g., 4-methoxy-4'-methylbenzophenone) which are common byproducts of this synthesis pathway.[1]

Executive Summary & Comparative Analysis

In the synthesis of substituted benzophenones, particularly via Friedel-Crafts acylation (e.g., reacting 2-methoxybenzoyl chloride with toluene), the primary challenge is not just yield, but regioselectivity . The "Ortho" (2-methoxy) and "Para" (4-methoxy) isomers possess identical molecular weights, rendering Mass Spectrometry (MS) alone insufficient for purity confirmation.[1]

While 1H-NMR is excellent for structural elucidation, it lacks the dynamic range to quantify trace isomers (<0.5%) effectively.[1] Gas Chromatography (GC) is viable but risks thermal degradation of non-volatile precursors. High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for quantitative purity due to its ability to resolve structural isomers and non-volatile degradation products under ambient conditions.[1]

Table 1: Performance Comparison of Analytical Techniques for MMBP
FeatureRP-HPLC (Recommended) GC-MS 1H-NMR
Primary Utility Quantitative Purity & Isomer SeparationVolatile Impurity IDStructural Confirmation
Isomer Resolution High (Stationary phase selectivity)Medium (Boiling point similarities)Low (Signal overlap)
LOD (Limit of Detection) ~0.01% - 0.05% ~0.1%~1.0%
Sample Recovery High (Non-destructive)N/A (Destructive)High
Thermal Risk None (Ambient temp)Moderate (Injector port degradation)None

Scientific Rationale: The Separation Challenge

The target molecule, 2-Methoxy-4'-methylbenzophenone , is hydrophobic (LogP ≈ 3.4–3.8).[1] The methoxy group at the ortho position creates a steric environment distinct from its para isomer.

  • Mechanistic Insight: In Reverse Phase (C18) chromatography, the ortho-substituted isomer typically elutes before the para-isomer.[1] The ortho position prevents the molecule from achieving a planar conformation, reducing the

    
    -
    
    
    
    interaction with the C18 stationary phase compared to the flatter para isomer.
  • Detection Physics: The benzophenone chromophore exhibits a strong

    
     transition at ~254 nm and a weaker 
    
    
    
    transition at ~280-290 nm. We utilize 254 nm for maximum sensitivity to catch trace starting materials (Toluene, Anisole derivatives).

Validated Experimental Protocol (RP-HPLC)[1][2]

A. Reagents & Instrumentation[3][4][5][6][7]
  • Instrument: HPLC System with Binary Pump and Diode Array Detector (DAD) or VWD.

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

    • Why: "End-capped" prevents peak tailing caused by residual silanols interacting with the methoxy oxygen.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1]

  • Modifier: Formic Acid (0.1%).

    • Why: Acidification suppresses the ionization of potential acidic impurities (like p-toluic acid or o-anisic acid formed from hydrolysis of starting acid chlorides), ensuring they interact with the column and do not elute in the void volume.

B. Mobile Phase Configuration
  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid[1]

C. Gradient Method (Standard Operating Procedure)

This gradient is designed to retain the hydrophobic MMBP while resolving it from the likely earlier-eluting starting materials and later-eluting bis-acylated byproducts.[1]

Time (min)% Solvent A (Water)% Solvent B (ACN)Flow Rate (mL/min)Phase Description
0.0 60401.0Equilibration
2.0 60401.0Isocratic Hold (Stabilize baseline)
15.0 10901.0Linear Ramp (Elute target & isomers)
20.0 10901.0Wash (Elute dimers/oligomers)
21.0 60401.0Return to Initial
26.0 60401.0Re-equilibration
  • Column Temp: 30°C (Controls viscosity and retention time reproducibility).

  • Injection Volume: 5–10 µL.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

D. Sample Preparation[4][7][8][9][10]
  • Stock Solution: Dissolve 10 mg of synthesized MMBP in 10 mL of Acetonitrile (Concentration: 1 mg/mL).

    • Note: Do not use Methanol if your synthesis used acid chlorides and wasn't quenched, as it may form methyl esters in the vial.

  • Working Solution: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:ACN) to reach 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (benzophenones can be photo-active).

Workflow Visualization

The following diagram illustrates the critical decision pathways in the synthesis and purity assessment workflow.

MMBP_Purity_Workflow Synthesis Friedel-Crafts Acylation Crude Crude Product (Mixture) Synthesis->Crude Prep Sample Prep (Dissolve in ACN + Filter) Crude->Prep HPLC RP-HPLC Analysis (C18 Gradient) Prep->HPLC Decision Purity > 98%? HPLC->Decision Integrate Area % Recryst Recrystallization (EtOH/Water) Decision->Recryst No (Isomer/Start Mat detected) Final Release for Application Decision->Final Yes Recryst->Prep Re-analyze

Figure 1: Iterative purity assessment workflow. Note the feedback loop: if HPLC detects <98% purity (specifically looking for the regioisomer peak), recrystallization is triggered before re-analysis.

System Suitability & Data Interpretation

To ensure the trustworthiness of your data, the system must pass these suitability criteria before the batch is released.

Key Performance Indicators (KPIs)
  • Resolution (

    
    ):  The critical pair is usually the Target (2-Methoxy) and the Regioisomer (4-Methoxy).[1]
    
    • Requirement:

      
       (Baseline separation).
      
    • Troubleshooting: If

      
      , lower the gradient slope (e.g., extend the ramp to 20 mins) or lower temperature to 25°C.
      
  • Tailing Factor (

    
    ): 
    
    • Requirement:

      
      .
      
    • Troubleshooting: High tailing indicates secondary interactions. Ensure formic acid is fresh and column is end-capped.[1]

  • Retention Time Repeatability:

    • Requirement: %RSD < 1.0% for 5 replicate injections.

Identifying Impurities (Relative Retention Times - RRT)

Assuming Target MMBP Retention Time (RT) = ~12.5 min

  • Benzoic Acid Derivatives (Hydrolyzed precursors): RRT ~0.3–0.5 (Elute early, polar).

  • Target (2-Methoxy-4'-methylbenzophenone): RRT = 1.00.[1]

  • Isomer (4-Methoxy-4'-methylbenzophenone): RRT ~1.05–1.10 (Elutes slightly later due to higher planarity/hydrophobicity).[1]

  • Bis-acylated side products: RRT > 1.3 (Elute during the high ACN wash).[1]

References

  • Pharmacopeial Standards for Benzophenones: United States Pharmacopeia (USP). Benzophenone RS and Oxybenzone Monographs. USP-NF.[1] (General validated conditions for benzophenone derivatives).

  • Friedel-Crafts Selectivity: Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Source for ortho/para isomer distribution mechanisms).[2]

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[3] [Link]

  • UV Absorption of Benzophenones: NIST Chemistry WebBook, SRD 69. UV/Visible Spectra of Benzophenone Derivatives. [Link]

Sources

comparative study of the thermal stability of benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Formulation Scientists
Executive Summary & Strategic Context

Benzophenone derivatives serve as a cornerstone in two distinct high-value sectors: polymer stabilization (as UV absorbers) and pharmaceutical development (as active ingredients or photo-labile intermediates). While their photochemical stability is well-documented, their thermal stability —critical for high-temperature polymer processing (


) and pharmaceutical shelf-life—is often the limiting factor in their application.

This guide moves beyond basic property listing to analyze the thermodynamic and kinetic stability profiles of key benzophenone derivatives. We compare them against high-performance alternatives (Benzotriazoles and Triazines) to provide a data-driven selection framework.

Comparative Landscape: Benzophenone Derivatives

The thermal stability of benzophenones is not monolithic; it is heavily dictated by functional group substitution. The primary failure mode for lower molecular weight derivatives (e.g., Benzophenone-3) is volatilization rather than chemical decomposition, a critical distinction for processing.

Table 1: Thermal & Physical Property Comparison
CompoundCommon NameCAS No.[1][2][3]

(

)

(

)*
Thermal Failure ModeApplication Suitability
Benzophenone-1 2,4-Dihydroxybenzophenone131-56-6142–146~290Sublimation/OxidationRigid PVC, Polyesters
Benzophenone-3 Oxybenzone131-57-762–65~150–200High Volatility Low-temp processing, Cosmetics
Benzophenone-4 Sulisobenzone4065-45-6145>300Dehydration/DesulfonationWater-based systems, Pharma
BPTA Benzophenone-2,4,5-tricarboxylic acidN/A>200>320DecarboxylationHigh-performance Engineering Polymers

*


 refers to the temperature of significant weight loss (typically >5%) measured via TGA. Note that for BP-3, weight loss is primarily evaporation.
Market Alternative Comparison

When thermal requirements exceed the limits of benzophenones, researchers typically transition to Benzotriazoles or Triazines.

  • Benzophenones: Cost-effective, broad UV coverage, but moderate thermal stability (prone to yellowing).

  • Benzotriazoles (e.g., Tinuvin P): Higher thermal stability (

    
    ), less color impact.
    
  • Triazines: Premium class. Exceptional thermal stability (

    
    ), suitable for high-performance automotive coatings and polycarbonates.
    
Mechanistic Insight: Why Do They Degrade?

Understanding the mechanism is vital for predicting stability in new formulations.

  • Volatilization (Physical Instability):

    • Mechanism: Small molecules like Benzophenone-3 have weak intermolecular forces and low molecular weight. At processing temperatures (extrusion/molding), they simply evaporate from the matrix before chemically degrading.

    • Impact: Loss of UV protection, "blooming" on the surface, and potential toxicity hazards in processing plants.

  • Chemical Decomposition:

    • Mechanism: For acidic derivatives like BPTA , the primary degradation pathway is decarboxylation (loss of

      
      ) at elevated temperatures.
      
    • Mechanism: For sulfonated derivatives like Benzophenone-4 , desulfonation can occur under extreme acid/heat stress, though they are generally robust.

  • The Stabilizing Role of Intramolecular Hydrogen Bonding:

    • All effective benzophenone UV absorbers possess a hydroxyl group ortho to the carbonyl. This forms a 6-membered hydrogen-bonded ring.

    • Thermodynamic Effect: This ring locks the molecule in a planar configuration, significantly increasing thermal and photochemical stability compared to meta- or para-substituted analogs.

Experimental Protocols (Self-Validating Workflows)

To generate the data presented above, the following protocols should be used. These are designed to distinguish between evaporation and decomposition.

Protocol A: Thermogravimetric Analysis (TGA) for Volatility vs. Decomposition
  • Objective: Determine if weight loss is due to evaporation or bond breaking.

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

  • Sample Mass: 5–10 mg (Precision

    
     mg).
    
  • Gas Flow: Nitrogen (

    
    ) at 50 mL/min (Inert) vs. Air (Oxidative).
    

Step-by-Step Workflow:

  • Equilibration: Hold sample at

    
     for 5 min to stabilize balance.
    
  • Ramp 1 (Screening): Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis: Identify

    
    .[4]
    
  • Validation Step (Isothermal):

    • Load a fresh sample.

    • Rapidly heat to

      
       (e.g., 
      
      
      
      for extrusion).
    • Hold for 60 minutes.

    • Interpretation: If weight loss is linear and continuous, it is volatility . If weight loss plateaus or accelerates suddenly, it is decomposition .

Protocol B: Differential Scanning Calorimetry (DSC) for Purity & Transitions
  • Objective: Detect melting point depression (impurity indicator) and glass transitions.

  • Ramp: Heat-Cool-Heat cycle (

    
     to 
    
    
    
    at
    
    
    ).
  • Key Insight: The first heating scan erases thermal history; the second heating scan provides the true material properties.

Visualizing the Stability Hierarchy

The following diagram illustrates the decision matrix for selecting a UV stabilizer based on thermal requirements and the experimental workflow to validate it.

ThermalStabilityStrategy Start Select UV Stabilizer Tier1 Tier 1: Benzophenones (Cost-Effective, <200°C) Start->Tier1 Tier2 Tier 2: Benzotriazoles (Balanced, 200-300°C) Start->Tier2 Tier3 Tier 3: Triazines (High Performance, >300°C) Start->Tier3 TGA TGA Screening (N2 Atmosphere) Tier1->TGA Tier2->TGA Tier3->TGA Iso Isothermal Hold (@ Processing Temp) TGA->Iso Identify Onset Volatile Failure: High Volatility (e.g., BP-3) Iso->Volatile Linear Weight Loss Stable Pass: Thermally Stable (e.g., BP-4, Triazines) Iso->Stable No Weight Loss

Caption: Decision matrix and experimental workflow for validating thermal stability of UV absorbers.

Conclusion & Recommendations

For pharmaceutical applications requiring water solubility and moderate stability, Benzophenone-4 is the superior choice over BP-3 due to its lower volatility and higher melting point.

For polymer engineering , standard benzophenones (BP-1, BP-3) are restricted to low-temperature polymers (PVC, Polyolefins). For engineering plastics (PC, PET) processed above


, researchers must switch to Benzotriazoles  or Triazines  to prevent processing degradation and volatile off-gassing.
References
  • BenchChem. (2025).[4] An In-Depth Technical Guide to the Thermal Stability of Benzophenone-2,4,5-tricarboxylic Acid. Retrieved from

  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants. Retrieved from

  • Partners in Chemicals. (2019). Evaluation of three UV absorbers (Triazine vs Benzotriazole). Retrieved from

  • Difference Between. (2022). Difference Between Benzophenone-3 and Benzophenone-4. Retrieved from

  • Thermo Fisher Scientific. Drug Stability Testing and Forced Degradation Protocols. Retrieved from

  • ChemicalBook. Benzophenone-1 and Benzophenone-3 Properties (Melting/Boiling Points). Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Read-Across" Protocol

Operational Context: 2-Methoxy-4'-methylbenzophenone is a substituted aromatic ketone. While specific toxicological datasets for this precise isomer may be limited in public registries, structural analogs (e.g., 4-Methylbenzophenone, 2-Methoxybenzophenone) exhibit consistent hazard profiles. As a Senior Application Scientist, I apply the Precautionary Principle , categorizing this substance based on the "Benzophenone Core" toxicology: Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory), and potential Photosensitization.

Physical State Assumption: Crystalline solid/powder. Solubility Profile: Lipophilic; soluble in organic solvents (Acetone, DCM, Ethyl Acetate), insoluble in water.

Critical Warning: Benzophenone derivatives can permeate skin rapidly when dissolved in organic solvents. Your PPE strategy must account for the solvent vector as much as the solute itself.

PPE Selection Framework: The Multi-Barrier System

Do not rely on a single layer of protection. Use a redundant barrier system designed to fail safely.

A. Dermal Protection (Gloves)

Scientific Rationale: Aromatic ketones can degrade natural rubber. Nitrile provides adequate protection against the solid, but once dissolved, the solvent's breakthrough time dictates safety.

State of MatterPrimary Glove MaterialThicknessSecondary LayerMax Wear Time
Solid / Powder Nitrile (High-Grade) ≥ 5 mil (0.12 mm)None required4 Hours (Change if soiled)
Solution (Alcohols) Nitrile (Double-Gloved) Inner: 4 milOuter: 8 milColored Indicator Underglove60 Minutes (Splash protection)
Solution (DCM/THF) Laminate (Silver Shield) Multi-layerOuter Nitrile (for dexterity)Immediate change on splash
B. Respiratory Protection

Scientific Rationale: Fine crystalline dust poses an inhalation risk (STOT-SE 3). Benzophenones have low vapor pressure, but heating generates fumes.

  • Standard Handling (Weighing < 1g): Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Bulk Handling (> 10g) or Outside Hood: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Why OV? To protect against potential volatile impurities or solvent co-vapors.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine powders that can drift around lenses.

  • Body: Tyvek® Lab Coat (or similar non-woven polyethylene) recommended over cotton. Cotton retains particulates and absorbs solutions, keeping hazards against the skin.

Operational Protocol: Safe Handling Workflow

Phase 1: Pre-Operational Setup
  • Static Control: Benzophenone powders can be static-charged. Use an ionizing bar or anti-static gun during weighing to prevent "powder fly."

  • Surface Prep: Line the fume hood work surface with an absorbent, plastic-backed bench mat. This captures spills and simplifies cleanup.

Phase 2: Active Handling (Weighing & Transfer)
  • Don PPE: Follow the order: Gown → Mask/Respirator → Goggles → Gloves (over cuff).

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solvation: If dissolving, add solvent slowly to the solid.

    • Expert Tip: Benzophenones are often endothermic upon dissolution; ensure the vessel is stable.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean tools with an acetone-dampened wipe inside the hood.

  • Doffing: Remove gloves inside out to trap residues. Wash hands immediately with soap and water (avoid alcohol-based sanitizers initially, as they can enhance skin permeation of remaining traces).

Visualizations

Figure 1: PPE Decision Logic for Aromatic Ketones

Caption: Logical flow for selecting glove and respiratory protection based on physical state and solvent presence.

PPE_Selection Start Handling 2-Methoxy-4'-methylbenzophenone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution HoodCheck In Fume Hood? Solid->HoodCheck SolventCheck Identify Solvent Solution->SolventCheck Aggressive Aggressive (DCM, THF, Chloroform) SolventCheck->Aggressive Mild Mild (Methanol, Ethanol, Water) SolventCheck->Mild Nitrile PPE: Nitrile Gloves + Goggles (Standard Lab Coat) HoodCheck->Nitrile Yes Respirator PPE: P100 Respirator + Nitrile Gloves + Goggles HoodCheck->Respirator No (Open Bench) Laminate PPE: Laminate (Silver Shield) + Outer Nitrile Aggressive->Laminate DoubleNitrile PPE: Double Nitrile Gloves (Change < 60 mins) Mild->DoubleNitrile

Figure 2: Spill Response Pathway

Caption: Step-by-step containment and cleanup protocol for solid or liquid spills.

Spill_Response Spill Spill Detected Evacuate 1. Alert & Isolate Area Spill->Evacuate Assess 2. Assess: Solid vs Liquid Evacuate->Assess SolidOp Solid: Wet Wipe Method (Avoid Dust) Assess->SolidOp LiquidOp Liquid: Absorbent Pads (Contain Perimeter) Assess->LiquidOp Waste 3. Collect in HazMat Bag SolidOp->Waste LiquidOp->Waste Clean 4. Soap/Water Wash (Verify pH neutral) Waste->Clean

Disposal & Environmental Stewardship

  • Waste Stream: 2-Methoxy-4'-methylbenzophenone must be treated as Hazardous Chemical Waste .

  • Classification: Halogen-free Organic Solvent Waste (if in solution) or Solid Hazardous Waste.

  • Destruction Method: High-temperature incineration equipped with scrubbers.

  • Prohibition: Do NOT dispose of down the drain. Benzophenone derivatives are lipophilic and can bioaccumulate in aquatic environments (aquatic toxicity potential).

References

  • PubChem. (n.d.). Compound Summary: 4-Methylbenzophenone (CAS 134-84-9). National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Methoxybenzophenone (CAS 2553-04-0). National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Substance Information: Benzophenone and its derivatives. European Chemicals Agency. Retrieved from [Link]

×

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2-Methoxy-4'-methylbenzophenone
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2-Methoxy-4'-methylbenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.